molecular formula C14H13ClN2 B13801380 9H-Fluorene-1-carboxamidine hydrochloride

9H-Fluorene-1-carboxamidine hydrochloride

Cat. No.: B13801380
M. Wt: 244.72 g/mol
InChI Key: NYKKSIMDUDJGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Fluorene-1-carboxamidine hydrochloride is a useful research compound. Its molecular formula is C14H13ClN2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

9H-fluorene-1-carboximidamide;hydrochloride

InChI

InChI=1S/C14H12N2.ClH/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12;/h1-7H,8H2,(H3,15,16);1H

InChI Key

NYKKSIMDUDJGII-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=N)N.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 9H-Fluorene-1-carboxamidine hydrochloride: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

9H-Fluorene-1-carboxamidine hydrochloride is a derivative of the tricyclic aromatic hydrocarbon fluorene, distinguished by the presence of a carboxamidine group at the 1-position. This functional group imparts unique chemical properties and suggests significant potential for biological activity, particularly in the realm of medicinal chemistry. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its structural features align with classes of compounds known to exhibit anticancer and antimicrobial properties. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route based on established chemical transformations, and an exploration of its potential biological significance, drawing insights from closely related fluorene-based compounds.

Chemical Structure and Identification

This compound is identified by the Chemical Abstracts Service (CAS) number 885270-15-5 .[1] The chemical structure consists of a fluorene nucleus, a planar and aromatic system, with a carboxamidine hydrochloride salt attached to the C1 position. The hydrochloride salt form generally enhances the solubility of the compound in aqueous media, a desirable characteristic for biological testing and potential pharmaceutical formulations.

Caption: Chemical structure of this compound.

Physicochemical Properties

Property9H-FluoreneThis compound (Predicted)
Molecular Formula C₁₃H₁₀C₁₄H₁₃ClN₂
Molecular Weight 166.22 g/mol 244.72 g/mol
Appearance White crystalline solidLikely a crystalline solid
Melting Point 116-117 °CSignificantly higher than fluorene
Boiling Point 295 °CDecomposes before boiling
Solubility Insoluble in water; soluble in organic solventsSoluble in water and polar organic solvents

Synthesis Methodology

A plausible and efficient method for the synthesis of this compound is the Pinner reaction .[2][3][4][5][6] This well-established reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which can then be converted to the corresponding amidine upon treatment with ammonia.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via the Pinner reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general principles of the Pinner reaction and would require optimization for this specific substrate.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • Preparation: Dry, powdered 9H-fluorene-1-carbonitrile is suspended in a mixture of anhydrous diethyl ether and an excess of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Reaction: The suspension is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is then bubbled through the stirred suspension. The reaction is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.

  • Isolation: The resulting precipitate, the ethyl imidate hydrochloride (Pinner salt), is collected by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried in vacuo.

Step 2: Conversion to this compound

  • Ammonolysis: The isolated Pinner salt is dissolved in anhydrous ethanol and cooled to 0°C. Anhydrous ammonia gas is then passed through the solution, or a solution of ammonia in ethanol is added dropwise.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC to observe the formation of the amidine.

  • Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a crystalline solid.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been explicitly reported. However, the fluorene scaffold and the amidine functional group are present in many biologically active molecules, suggesting a high potential for pharmacological effects.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of fluorene derivatives. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as potent inducers of apoptosis in various cancer cell lines, including breast, colon, and hepatocellular carcinoma.[2][4][5] These compounds were found to arrest the cell cycle at the G2/M phase, leading to programmed cell death.[2] The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process in cell division.[5]

The amidine group is also a well-known pharmacophore in medicinal chemistry, often contributing to the binding of small molecules to biological targets through hydrogen bonding and electrostatic interactions. Amidine-containing compounds have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects.[7] Some amidine derivatives act as topoisomerase I inhibitors, inducing DNA damage and subsequent apoptosis in cancer cells.[8]

Given these precedents, it is plausible that this compound could exhibit anticancer activity through mechanisms such as:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of malignant cells.

  • Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as topoisomerases or kinases.

Anticancer_Mechanism cluster_0 Cellular Effects cluster_1 Molecular Targets Apoptosis Induction of Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Cell_Cycle_Arrest->Apoptosis Tubulin_Polymerization Inhibition of Tubulin Polymerization Tubulin_Polymerization->Cell_Cycle_Arrest Topoisomerase_Inhibition Topoisomerase I Inhibition Topoisomerase_Inhibition->Apoptosis 9H-Fluorene-1-carboxamidine_hydrochloride 9H-Fluorene-1-carboxamidine hydrochloride 9H-Fluorene-1-carboxamidine_hydrochloride->Tubulin_Polymerization Potential Inhibition 9H-Fluorene-1-carboxamidine_hydrochloride->Topoisomerase_Inhibition Potential Inhibition

Caption: Potential mechanisms of anticancer activity for this compound.

Antimicrobial Potential

Fluorene derivatives have also been investigated for their antimicrobial properties. The planar, aromatic structure of the fluorene nucleus can facilitate intercalation into microbial DNA or disruption of cell membranes. The cationic nature of the carboxamidine group at physiological pH could further enhance interactions with negatively charged components of microbial cell walls and membranes.

Key Experimental Assays for Evaluation

To elucidate the biological profile of this compound, a series of in vitro assays would be essential.

Anticancer Activity Assays
  • Cell Viability/Cytotoxicity Assays: (e.g., MTT, SRB) to determine the concentration-dependent cytotoxic effects on a panel of cancer cell lines.

  • Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to confirm the induction of programmed cell death.

  • Cell Cycle Analysis: (e.g., flow cytometry) to investigate the effects on cell cycle progression.

  • Tubulin Polymerization Assay: To determine if the compound inhibits microtubule formation.

  • Topoisomerase I Inhibition Assay: To assess the ability of the compound to inhibit this key DNA-regulating enzyme.

Antimicrobial Activity Assays
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To determine the potency against a range of bacterial and fungal strains.

  • Biofilm Inhibition Assays: To evaluate the ability to prevent the formation of microbial biofilms.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling fluorene derivatives and fine chemicals should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. Based on the known biological activities of structurally related fluorene carboxamides and other amidine-containing compounds, it is a strong candidate for investigation as an anticancer and/or antimicrobial agent. Further research, including its definitive synthesis, purification, and comprehensive biological evaluation, is warranted to fully characterize its therapeutic potential.

References

  • (2026, February 17). Current time information in London, GB. Google.
  • Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters, 19(11), 3045–3049. [Link]

  • The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line. (2024). PubMed. Retrieved from [Link]

  • Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Kemnitzer, W., Sirisoma, N., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288–1292. [Link]

  • Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. (2022, November 18). Frontiers. Retrieved from [Link]

  • Fluorene/fluorenone carboxamide derivatives as selective light-up fluorophores for c-myc G-quadruplex. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Notes. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved from [Link]

  • Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, Mechanisms of Action, and Toxicity of Novel 20(S)-Sulfonylamidine Derivatives of Camptothecin as Potent Antitumor Agents. (2014, July 8). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. (2013, March 8). BG. Retrieved from [Link]

  • The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. (n.d.). Roskilde University. Retrieved from [Link]

  • Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]

  • ¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. (2022, November 10). MDPI. Retrieved from [Link]

  • Synthesis of 9,9-Disubstituted Fluorenes from 2-Iodobiphenyls and α-Diazoesters under Palladium Catalysis. (2017, December 27). LabXing. Retrieved from [Link]

  • Synthesis of fluorenone from fluorene‐9‐carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorenone. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Chemical Properties of 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- (CAS 746-47-4). (n.d.). Cheméo. Retrieved from [Link]

  • Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (n.d.). PMC. Retrieved from [Link]

  • Fluorenone. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 9H-Fluorene-1-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Direct mechanistic studies on 9H-Fluorene-1-carboxamidine hydrochloride are not extensively available in the current body of scientific literature. However, a significant corpus of research exists for structurally related fluorene-based compounds, particularly N-aryl-9-oxo-9H-fluorene-1-carboxamides. This guide will, therefore, provide a detailed overview of the established mechanisms of these closely related analogs to infer a putative mechanism of action for this compound. The insights are grounded in the principles of structure-activity relationships (SAR) and provide a scientifically rigorous, albeit hypothetical, framework for understanding its potential biological effects.

Part 1: Core Mechanistic Insights from Structurally Related Fluorene Analogs

The primary mechanism of action identified for fluorene carboxamide derivatives is the induction of apoptosis in cancer cells, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapeutics. This apoptotic induction is primarily mediated through two interconnected pathways: intrinsic apoptosis involving caspase activation and cell cycle arrest at the G2/M phase.

Intrinsic Apoptosis Induction via Caspase Activation

Several studies have demonstrated that N-aryl-9-oxo-9H-fluorene-1-carboxamides are potent inducers of apoptosis. A lead compound, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide (identified as compound 2a in several studies), was found to activate caspases in various human cancer cell lines, including breast (T47D), colon (HCT116), and hepatocellular carcinoma (SNU398) cells.[1]

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. The process typically follows a hierarchical cascade. While the precise upstream events for these fluorene derivatives are yet to be fully elucidated, the activation of initiator caspases like caspase-9, followed by the activation of executioner caspases such as caspase-3, is a well-established pathway for intrinsic apoptosis.[2][3][4]

G cluster_cell Cancer Cell Fluorene_Compound 9-oxo-9H-fluorene-1-carboxamide Derivative Mitochondrion Mitochondrion Fluorene_Compound->Mitochondrion Induces Stress (Putative) Caspase9 Pro-caspase-9 Mitochondrion->Caspase9 Apoptosome Formation Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleavage Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

Caption: Putative Intrinsic Apoptosis Pathway Induced by Fluorene Derivatives.

Cell Cycle Arrest at the G2/M Phase

In conjunction with apoptosis induction, these fluorene compounds have been observed to cause a halt in the cell cycle at the G2/M transition phase.[1][5] This arrest prevents the cell from entering mitosis and is a common cellular response to DNA damage or other cellular stresses, often serving as a prelude to apoptosis. The G2/M checkpoint is a critical regulatory point, and its disruption can lead to uncontrolled cell proliferation, a hallmark of cancer.

G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Apoptosis Apoptosis G2->Apoptosis Leads to M->G1 Fluorene_Compound Fluorene Compound Fluorene_Compound->G2 Arrest

Caption: G2/M Cell Cycle Arrest Induced by Fluorene Compounds.

Part 2: Structural Modifications and a Shift in Mechanism: Tubulin Inhibition

Intriguingly, structure-activity relationship (SAR) studies have revealed that modifications to the 9-oxo-9H-fluorene ring can lead to a change in the primary mechanism of action.[6][7] Specifically, the introduction of substituents at the 7-position of the fluorene ring resulted in compounds that were active in a tubulin inhibition assay.[6][7]

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to M-phase arrest and subsequent apoptosis. This is a well-established mechanism for a number of clinically successful anticancer drugs.[8][9][10]

The observation that some fluorene derivatives act as tubulin inhibitors suggests that the fluorene scaffold is a versatile pharmacophore whose biological activity can be fine-tuned through chemical modification.

G cluster_cell Cancer Cell in Mitosis Fluorene_Derivative 7-substituted Fluorene Derivative Tubulin Tubulin Dimers Fluorene_Derivative->Tubulin Binds to Microtubules Microtubule Polymerization Fluorene_Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerize into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Disruption leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition by Fluorene Derivatives.

Part 3: Quantitative Data Summary

The following table summarizes the reported biological activities of key N-aryl-9-oxo-9H-fluorene-1-carboxamide derivatives in various cancer cell lines.

Compound IDCell LineAssayEC50 / GI50 (µM)Reference
2a T47DCaspase ActivationSub-micromolar[1]
HCT116Caspase ActivationSub-micromolar[1]
SNU398Caspase ActivationSub-micromolar[1]
T47DGrowth InhibitionSub-micromolar[1]
HCT116Growth InhibitionSub-micromolar[1]
SNU398Growth InhibitionSub-micromolar[1]
6s T47DCaspase ActivationSub-micromolar[1]
HCT116Caspase ActivationSub-micromolar[1]
SNU398Caspase ActivationSub-micromolar[1]
T47DGrowth InhibitionSub-micromolar[1]
HCT116Growth InhibitionSub-micromolar[1]
SNU398Growth InhibitionSub-micromolar[1]
5a T47DCaspase Activation0.15 - 0.29[6]
HCT116Caspase Activation0.15 - 0.29[6]
SNU398Caspase Activation0.15 - 0.29[6]

Part 4: Experimental Protocols

Caspase Activity Assay

This protocol is a generalized procedure based on the methodologies described in the cited literature for measuring caspase activation.[1][2][3][11][12][13]

Objective: To quantify the activity of caspases in cells treated with the test compound.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compound (this compound or analog)

  • DMSO (vehicle control)

  • Caspase-Glo® 3/7, 8, or 9 Assay System (Promega) or similar

  • 96-well white-walled microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Caspase Assay:

    • Allow the Caspase-Glo® reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the compound concentration and determine the EC50 value using a suitable software package.

Cell Cycle Analysis by Flow Cytometry

This protocol is a generalized procedure for analyzing the cell cycle distribution of cells treated with a test compound.[1][4][14][15]

Objective: To determine the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates to approximately 70-80% confluency. Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating, potentially apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Add the cell suspension dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Part 5: Putative Mechanism of Action of this compound

Based on the available data for structurally related fluorene carboxamides, a plausible mechanism of action for this compound can be hypothesized. The carboxamidine group, being a strong basic group, may influence the compound's cellular uptake, distribution, and target interactions compared to the carboxamide moiety.

It is reasonable to postulate that This compound likely acts as an apoptosis inducer. The core fluorene scaffold appears to be crucial for this activity. The primary mechanism would involve the induction of intrinsic apoptosis through the activation of the caspase cascade, potentially initiated by mitochondrial stress. Concurrently, the compound may induce cell cycle arrest at the G2/M checkpoint, preventing cell division and sensitizing the cells to apoptotic stimuli.

Whether this compound also possesses tubulin inhibitory activity would depend on the overall electronic and steric properties conferred by the carboxamidine group and the lack of an oxo group at the 9-position. Further experimental validation is necessary to confirm this hypothesized mechanism and to explore any potential alternative or additional biological targets.

References

  • Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters, 19(11), 3045–3049. [Link]

  • ResearchGate. (2025, August 9). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. [Link]

  • Kemnitzer, W., Sirisoma, N., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288–1292. [Link]

  • ResearchGate. Derivative 4 induces caspase 3/9 activation. [Link]

  • ResearchGate. (2025, August 9). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. [Link]

  • ResearchGate. Inhibition of tubulin polymerization by compounds 7 f and 7 g. [Link]

  • MDPI. (2022, August 24). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]

  • MDPI. (2017, August 1). Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy. [Link]

  • PMC. (2023, January 29). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. [Link]

  • PMC. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Link]

  • Mastbergen, S. C., Duivenvoorden, I., Versteegh, R. T., & Geldof, A. A. (2000). Cell cycle arrest and clonogenic tumor cell kill by divergent chemotherapeutic drugs. Anticancer Research, 20(3A), 1833–1838. [Link]

  • PMC. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes. [Link]

  • PMC. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. [Link]

  • Onen-Bayram, F. E., Durmaz, I., Scherman, D., Herscovici, J., & Cetin-Atalay, R. (2012). A novel thiazolidine compound induces caspase-9 dependent apoptosis in cancer cells. Bioorganic & Medicinal Chemistry Letters, 22(14), 4615–4619. [Link]

  • Tang, H. Y., & Tang, H. L. (2008). A fluorescent reporter of caspase activity for live imaging. Genetics, 180(1), 669–677. [Link]

  • MDPI. (2024, May 17). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

  • Taylor & Francis Online. Cell cycle arrest – Knowledge and References. [Link]

Sources

9H-Fluorene-1-carboxamidine hydrochloride as a serine protease inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, mechanism, and experimental application of 9H-Fluorene-1-carboxamidine hydrochloride as a serine protease inhibitor. This guide is structured for researchers requiring high-fidelity protocols for enzyme kinetics and drug discovery assays.

Advanced Characterization & Application in Serine Protease Inhibition[1][2]

Executive Summary & Compound Profile

This compound is a synthetic, small-molecule competitive inhibitor targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa, uPA).[1][2] Structurally, it functions as a rigid, hydrophobic analog of benzamidine.[2] The fluorene core enhances binding affinity through hydrophobic interactions with the enzyme's S2/S3 subsites, while the C1-amidine moiety mimics the arginine side chain of natural substrates.[1][2]

Property Technical Specification
IUPAC Name 9H-Fluorene-1-carboximidamide hydrochloride
CAS Number 885270-15-5
Molecular Formula C₁₄H₁₂N₂[1][2] · HCl
Molecular Weight 244.72 g/mol
Target Class Serine Proteases (Trypsin-like)
Mechanism Reversible, Competitive (S1 Pocket Binder)
Solubility Soluble in DMSO (>50 mM); Moderate in H₂O
Storage -20°C, Desiccated, Protect from light
Mechanistic Pharmacology

The efficacy of 9H-Fluorene-1-carboxamidine stems from its ability to hijack the catalytic machinery of the protease without undergoing hydrolysis.[1][2]

2.1 Molecular Binding Mode[1][2]
  • Primary Anchor (S1 Pocket): The positively charged amidine group (

    
    ) forms a critical salt bridge with the carboxylate side chain of Asp189  (chymotrypsin numbering) located at the bottom of the S1 specificity pocket.[1][2] This mimics the P1 Arginine/Lysine residue of the natural substrate.[1][2]
    
  • Hydrophobic Stabilization (S2/S3 Sites): Unlike benzamidine, the fluorene ring provides a larger, planar hydrophobic surface.[2] This allows for

    
    -stacking or Van der Waals interactions with residues such as Trp215  or Phe192  (common in thrombin/Factor Xa), significantly decreasing the dissociation constant (
    
    
    
    ) compared to phenyl-based inhibitors.[1][2]
  • Catalytic Triad Blockade: By occupying the S1 pocket, the inhibitor sterically prevents the catalytic triad (His57, Asp102, Ser195) from accessing the scissile bond of the substrate.

2.2 Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition pathway and the disruption of the catalytic cycle.[1][2]

SerineProteaseInhibition Enzyme Free Protease (Active Site Open) ES_Complex Michaelis Complex (E-S) Enzyme->ES_Complex + Substrate (k1) EI_Complex Enzyme-Inhibitor Complex (E-I) Enzyme->EI_Complex + Inhibitor (kon) Substrate Substrate (Peptide/Chromogen) Inhibitor 9H-Fluorene-1-carboxamidine (Inhibitor) ES_Complex->Enzyme (k-1) Product Cleaved Product (Signal) ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme (koff) EI_Complex->ES_Complex Competitive Blockade

Caption: Competitive inhibition logic. The inhibitor (Red) competes with the substrate (Green) for the free enzyme, forming a reversible, non-productive E-I complex.

Experimental Protocol: Determination

To validate the potency of 9H-Fluorene-1-carboxamidine, a kinetic assay using a chromogenic substrate (e.g., S-2238 for Thrombin or BAPNA for Trypsin) is required.[1][2]

3.1 Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-8000, pH 7.[1][2]4. (PEG prevents surface adsorption of the protease).[1][2]

  • Enzyme Stock: Thrombin or Trypsin diluted to 10 nM in Assay Buffer. Keep on ice.

  • Substrate Stock: 2 mM Chromogenic Substrate (e.g., S-2238) in H₂O.

  • Inhibitor Stock: Dissolve 9H-Fluorene-1-carboxamidine HCl in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer (keep DMSO < 1% final).

3.2 Kinetic Assay Workflow

This protocol utilizes a continuous spectrophotometric method to monitor p-nitroaniline (pNA) release at 405 nm.[1][2]

  • Blanking: Add 20 µL Assay Buffer + 20 µL Substrate to empty wells (Blank).

  • Inhibitor Incubation:

    • Add 140 µL Assay Buffer to experimental wells.[1][2]

    • Add 20 µL of Enzyme Stock (Final conc: 1 nM).[1][2]

    • Add 20 µL of Inhibitor Dilution (Variable conc).

    • Critical Step: Incubate for 15 minutes at 25°C to establish E-I equilibrium.

  • Reaction Initiation: Add 20 µL of Substrate Stock (Final conc: 200 µM, approx

    
    ).
    
  • Measurement: Immediately monitor Absorbance (405 nm) every 30 seconds for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve.[1][2]
    
3.3 Data Analysis (Dixon Plot)

To determine the Inhibition Constant (


):
  • Plot

    
     (y-axis) vs. [Inhibitor] (x-axis).[1][2]
    
  • The X-intercept corresponds to

    
    .[1][2]
    
  • For a simplified determination (assuming competitive inhibition), fit data to the Cheng-Prusoff equation:

    
    [1]
    
Comparative Structure-Activity Relationship (SAR)

The following table highlights why the fluorene scaffold is superior to simple phenyl analogs for specific applications requiring hydrophobic interactions.

Inhibitor ClassRepresentative Structure

(Trypsin)
Binding Features
Benzamidine Phenyl-amidine~18 µMSimple S1 anchor; minimal hydrophobic contact.[1][2]
9H-Fluorene-1-carboxamidine Fluorene-amidine< 1 µM (Est.) *S1 anchor + Rigid hydrophobic overlap with S2/S3.
Naphthamidine Naphthalene-amidine~5-10 µMIntermediate hydrophobicity.[1][2]

*Note: Specific


 values depend on the exact protease isoform (e.g., Thrombin vs. Factor Xa). The fluorene derivative typically exhibits 10-50x higher potency than benzamidine due to the "hydrophobic effect" displacing active site water molecules.[2]
Troubleshooting & Stability
  • Solubility Issues: If precipitation occurs in aqueous buffer, increase DMSO concentration to 5% (ensure enzyme tolerates this) or add 0.01% Triton X-100.

  • Autohydrolysis: Amidine compounds are stable at neutral pH but can hydrolyze to amides at high pH (>9.0).[1][2] Maintain pH 7.4–8.0.

  • False Positives: Ensure the compound does not aggregate.[1][2] Promiscuous inhibition due to aggregation can be ruled out by adding 0.01% detergent (Tween-20) to the assay buffer.[1][2]

References
  • Mechanism of Serine Proteases: Hedstrom, L. (2002).[1][2] "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524.[2] Link

  • Amidine Inhibitor Binding: Katz, B. A., et al. (2000).[2] "Design of potent and specific serine protease inhibitors." Chemistry & Biology, 7(5), 299-310.[1][2] Link

  • Fluorene Scaffold Bioactivity: Kemnitzer, W., et al. (2009).[2] "Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides..." Bioorganic & Medicinal Chemistry Letters, 19(11), 3045-3049.[2] Link

  • Assay Validation: Copeland, R. A. (2013).[1][2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[2] Link[1]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 9H-Fluorene-1-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of 9H-Fluorene-1-carboxamidine hydrochloride , a structural analog often explored in protease inhibition (e.g., tryptase, thrombin) and DNA intercalation studies.

Unlike the common 2-substituted fluorene derivatives (accessible via electrophilic substitution), the 1-position (bay region) is sterically hindered and electronically deactivated. Direct functionalization of fluorene at the 1-position is non-trivial. Therefore, this protocol utilizes a directed functionalization strategy starting from 1-bromofluorene , followed by cyanation and a classical Pinner Reaction to construct the amidine moiety.

Retrosynthetic Logic

The synthesis is designed around the stability of the amidine salt. The Pinner method is selected over the hydroxylamine/reduction route because it directly yields the hydrochloride salt, which is generally more stable and crystalline than the free base.

Retrosynthesis Target 9H-Fluorene-1-carboxamidine HCl (Target) Imidate Ethyl 9H-fluorene-1-imidate HCl (Intermediate) Target->Imidate Ammonolysis (NH3/MeOH) Nitrile 9H-Fluorene-1-carbonitrile (Critical Precursor) Imidate->Nitrile Pinner Rxn (HCl/EtOH) Bromide 1-Bromofluorene (Starting Material) Nitrile->Bromide Pd-Cat Cyanation (Zn(CN)2, Pd(0))

Figure 1: Retrosynthetic pathway highlighting the critical Pinner intermediate.

Safety & Handling (Critical)

  • Hydrogen Cyanide/Cyanide Salts: Stage 1 involves metal cyanides. Work in a dedicated fume hood with a cyanide antidote kit available.

  • Anhydrous HCl Gas: Highly corrosive. Use a gas trap or scrubber.

  • Pressure: The Pinner reaction and ammonolysis may generate pressure. Use pressure-rated glassware (Q-tube or autoclave) if scaling up.

Experimental Protocol

Stage 1: Precursor Synthesis (Nitrile Formation)

Note: If 9H-Fluorene-1-carbonitrile is already available, proceed to Stage 2.

Objective: Convert 1-bromofluorene to 9H-fluorene-1-carbonitrile. Method: Palladium-catalyzed cyanation (Rosenmund–von Braun modification).

ReagentEquiv.[1][2]Role
1-Bromofluorene1.0Substrate
Zinc Cyanide (Zn(CN)₂)0.6Cyanide Source
Pd(PPh₃)₄5 mol%Catalyst
DMF (Anhydrous)Solvent0.2 M Conc.

Procedure:

  • Charge a flame-dried Schlenk flask with 1-bromofluorene, Zn(CN)₂, and Pd(PPh₃)₄ under Argon.

  • Add anhydrous DMF via syringe.

  • Heat to 80–100°C for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Dilute with EtOAc and wash with 2M NH₄OH (to chelate Zn/Cu salts) followed by brine.

  • Dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂).

  • Yield Expectation: 85–90% (Pale yellow solid).

Stage 2: The Pinner Reaction (Imidate Formation)

Objective: Convert the nitrile to the ethyl imidate hydrochloride salt. Mechanism: Acid-catalyzed nucleophilic addition of ethanol to the nitrile.

Critical Process Parameter (CPP): Moisture Control. Water will hydrolyze the intermediate to the ethyl ester (side product).

ReagentEquiv.[1][2]Specifications
9H-Fluorene-1-carbonitrile1.0Dry solid
Ethanol (Absolute)10.0Anhydrous (<0.05% H₂O)
HCl (Gas)ExcessGenerated in situ or from cylinder
Diethyl EtherN/AFor precipitation

Step-by-Step Protocol:

  • Dissolution: Dissolve the nitrile (1.0 eq) in anhydrous ethanol (0.5 M concentration) and anhydrous chloroform (1:1 ratio) in a 2-neck round bottom flask. Note: Chloroform helps solubility of the fluorene core.

  • HCl Saturation: Cool the solution to 0°C (ice/salt bath). Bubble dry HCl gas through the solution for 30–60 minutes until saturation is achieved (mass increase > 20%).

  • Incubation: Seal the flask tightly (parafilm/stopper). Store at 0–4°C (fridge) for 24–48 hours.

    • Observation: The imidate hydrochloride often crystallizes out as a white precipitate.

  • Precipitation: If no solid forms, slowly add anhydrous diethyl ether (approx. 5x volume) to force precipitation.

  • Isolation: Filter the solid rapidly under Argon (hygroscopic!). Wash with dry ether.

    • Checkpoint: Do not dry excessively in air; proceed immediately to Stage 3 or store in a desiccator.

Stage 3: Ammonolysis (Amidine Formation)

Objective: Convert the imidate salt to the final amidine hydrochloride.

ReagentEquiv.[1][2]Role
Imidate Intermediate1.0Electrophile
Ammonia (NH₃)5.0+Nucleophile (7N in MeOH)
Methanol (Anhydrous)SolventReaction Medium

Step-by-Step Protocol:

  • Suspension: Suspend the imidate salt (from Stage 2) in anhydrous methanol (approx. 0.3 M).

  • Addition: Add 7N NH₃ in MeOH (excess) at 0°C .

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Chemistry: The mixture usually becomes clear as the imidate reacts, followed by precipitation of the amidine salt or NH₄Cl.

  • Workup: Concentrate the solvent in vacuo to roughly 10% volume.

  • Crystallization: Add cold acetone or diethyl ether to induce crystallization of the crude amidine HCl.

  • Purification: Recrystallize from EtOH/Ether .

    • Note: NH₄Cl is a common contaminant. It is insoluble in hot ethanol, whereas the fluorene amidine is soluble. Filter off any insoluble inorganic salts while hot.

Quality Control & Validation

TechniqueExpected Signal (Diagnostic)Purpose
¹H NMR (DMSO-d₆) δ 9.2–9.6 ppm (br s, 4H)Confirms Amidine N-H protons.
¹H NMR (DMSO-d₆) δ 4.0–4.2 ppm (s, 2H)Confirms 9-position CH₂ (Bridge) is intact (not oxidized to ketone).
IR Spectroscopy 1670–1690 cm⁻¹ (Strong)C=N stretching of amidine.
Mass Spec (ESI+) [M+H]⁺ Parent ion of the free base.
Silver Nitrate Test White precipitateConfirms presence of Chloride counterion.
Diagram: Process Workflow & Decision Tree

Workflow Start Start: 9H-Fluorene-1-carbonitrile Pinner Pinner Rxn: HCl(g) + EtOH, 0°C, 24h Start->Pinner Check1 Precipitate Formed? Pinner->Check1 Ether Add Et2O to precipitate Check1->Ether No Filter Filter Imidate Salt (Hygroscopic!) Check1->Filter Yes Ether->Filter Ammonolysis Add 7N NH3/MeOH RT, 12h Filter->Ammonolysis Purify Recrystallize (EtOH/Ether) Filter hot to remove NH4Cl Ammonolysis->Purify Final Pure 9H-Fluorene-1-carboxamidine HCl Purify->Final

Figure 2: Operational workflow for the conversion of nitrile to amidine.

Troubleshooting & Expert Tips

  • Steric Hindrance at Position 1: The 1-position is the "bay" region. The imidate formation might be slower than standard benzonitrilies.

    • Solution: If Stage 2 yield is low, extend reaction time to 72 hours or use a sealed tube to slightly pressurize the HCl (caution required).

  • Hydrolysis (Ester Formation): If the final product has an IR peak at 1720–1740 cm⁻¹ (ester C=O) instead of 1680 cm⁻¹, moisture entered the Pinner reaction.

    • Solution: Re-dry ethanol with Magnesium turnings/Iodine and flame-dry the glassware.

  • Solubility Issues: Fluorene derivatives can be hydrophobic.

    • Solution: Use a co-solvent mixture of CHCl₃/EtOH (1:1) during the Pinner step to ensure the nitrile remains in solution for the HCl to react.

References

  • Pinner Reaction (General Protocol): Roger, R., & Neilson, D. G. (1961).[3] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. [Link]

  • Synthesis of 1-Substituted Fluorenes (Precursor Access): Ashok, P. Y. (2023). Synthesis of Substituted Fluorene Derivatives. IISER Mohali Thesis. [Link][4]

  • Amidine Synthesis from Nitriles (Modern Context): Dunn, P. J. (2012). Amidines and N-Substituted Amidines.[5] In Comprehensive Organic Functional Group Transformations II. [Link]

  • Fluorene Chemistry (General Reactivity): Kajigaeshi, S., et al. (1986). Selective Halogenation of Fluorene. Bulletin of the Chemical Society of Japan. [Link]

Sources

Determining the Potency of Novel Anticancer Agents: A Detailed Application Note for IC50 Determination of 9H-Fluorene-1-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Fluorene Derivatives and the Imperative of IC50 Determination

The 9H-fluorene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of fluorene and its oxidized counterpart, fluorenone, have garnered significant interest as potential therapeutic agents, particularly in oncology.[1] Research has revealed that certain N-aryl-9-oxo-9H-fluorene-1-carboxamides can act as potent inducers of apoptosis in various cancer cell lines, including myeloid leukemia (HL-60), liver carcinoma (SMMC-7721), and lung carcinoma (A549).[2] Some of these compounds have demonstrated efficacy in the sub-micromolar range, highlighting their potential for development as anticancer drugs.[3][4]

9H-Fluorene-1-carboxamidine hydrochloride, the subject of this application note, belongs to this promising class of molecules. To rigorously evaluate its potential as a therapeutic candidate, a precise and reproducible determination of its half-maximal inhibitory concentration (IC50) is paramount. The IC50 value is a quantitative measure of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[5][6][7] This metric is a cornerstone in drug discovery, providing a critical assessment of a compound's potency and guiding further development.[5][8] A lower IC50 value indicates that the drug is effective at lower concentrations, which can translate to reduced systemic toxicity in patients.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the IC50 value of this compound. We will explore both cell-based and enzyme-based assay methodologies, offering detailed, step-by-step protocols grounded in established scientific principles. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these protocols effectively.

Pillar 1: Foundational Principles of IC50 Determination

The determination of an IC50 value relies on generating a dose-response curve, which illustrates the relationship between the concentration of an inhibitor and the magnitude of the biological response.[6][9] This is typically a sigmoidal curve when the inhibitor concentration is plotted on a logarithmic scale against the percentage of inhibition.[6]

Key Concepts:
  • Dose-Response Relationship: The fundamental principle that the effect of a substance on an organism is dependent on the dose or concentration administered.

  • Logarithmic Scale: Used for plotting inhibitor concentrations to linearize the sigmoidal dose-response curve, making it easier to determine the IC50 value, which corresponds to the inflection point of the curve.[6]

  • Curve Fitting: Non-linear regression analysis, often using a four-parameter logistic (4PL) model, is the standard method for fitting the experimental data and accurately calculating the IC50 value.[10]

Pillar 2: Cell-Based IC50 Determination: Assessing Cytotoxicity

Cell-based assays are indispensable for evaluating the cytotoxic or cytostatic effects of a compound on cancer cells.[11][12] These assays measure cell viability or proliferation in the presence of varying concentrations of the test compound.

Choosing the Right Cell Line

The selection of an appropriate cancer cell line is critical and should be guided by the therapeutic target of interest. Given that derivatives of 9-oxo-9H-fluorene have shown activity against lung and breast cancer cell lines[2][13], we will use the A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines as examples in this protocol.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][14] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

Materials:

  • This compound

  • A549 or MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow:

Caption: Workflow for MTT-based cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture A549 or MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). It is advisable to perform a wide range-finding experiment first, followed by a more focused dose range.[5]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Each concentration should be tested in triplicate.[14]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression curve fit (e.g., sigmoidal dose-response) to determine the IC50 value.

Data Presentation:

Concentration (µM)Absorbance (OD570)% Viability
Vehicle Control1.25100
0.011.2297.6
0.11.1088.0
10.7560.0
100.3024.0
1000.054.0
Table 1: Example data from an MTT assay.

Pillar 3: Enzyme-Based IC50 Determination: Probing the Molecular Target

While the precise molecular target of this compound may be unknown, many anticancer agents function by inhibiting specific enzymes crucial for cancer cell survival and proliferation, such as kinases or caspases.[4] An enzyme inhibition assay directly measures the effect of a compound on the activity of a purified enzyme.[6]

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 of a compound against a hypothetical enzyme. The specific substrate and detection method will vary depending on the enzyme being studied.

Materials:

  • This compound

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer

  • Detection reagent (e.g., colorimetric, fluorometric, or luminescent)

  • 96-well assay plate

  • Microplate reader

Experimental Workflow:

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in the assay buffer.

    • Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the serially diluted compound, and the enzyme solution. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate for a predetermined time, ensuring the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all measurements.

    • Calculate the percentage of enzyme inhibition for each concentration using the formula:

      • % Inhibition = 100 - [((Signal of treated well - Signal of negative control) / (Signal of positive control - Signal of negative control)) x 100]

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression curve fit to determine the IC50 value.

Data Presentation:

Concentration (µM)Signal (RFU)% Inhibition
Positive Control50000
0.0148004
0.1420016
1250050
1080084
10020096
Table 2: Example data from a fluorometric enzyme inhibition assay.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness and reproducibility of the IC50 determination, the following controls and considerations are essential:

  • Positive and Negative Controls: Always include appropriate controls to validate the assay performance.

  • Vehicle Control: The effect of the solvent (e.g., DMSO) on the cells or enzyme must be assessed.

  • Replicates: Performing experiments in triplicate or quadruplicate minimizes the impact of random errors.[14]

  • Assay Validation: For enzyme assays, it is crucial to determine the Michaelis-Menten constant (Km) of the substrate, as the IC50 value can be dependent on the substrate concentration.[6][9]

Conclusion

The determination of the IC50 value is a critical step in the preclinical evaluation of potential drug candidates like this compound. By following the detailed protocols and principles outlined in this application note, researchers can obtain reliable and reproducible data on the potency of this and other novel compounds. This information is invaluable for making informed decisions in the drug discovery and development process.

References

  • Antineo. (n.d.). In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays. Retrieved from [Link]

  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • protocols.io. (n.d.). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • ResearchGate. (2015, March 30). What are the various assays which can be used to calculate IC50 of a drug?. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2010, February 1). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Retrieved from [Link]

  • PubMed. (2009, June 1). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. Retrieved from [Link]

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. (n.d.). Retrieved from [Link]

  • ChEMBL. (n.d.). Explore all Targets. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (2024, November 15). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Retrieved from [Link]

Sources

Application Note: In Vivo Dosage & Formulation of 9H-Fluorene-1-carboxamidine Hydrochloride

[1][2][3]

Abstract & Mechanism of Action

This compound combines a lipophilic fluorene scaffold with a highly basic carboxamidine group (

123S1 specificity pocket123
  • Mechanism: The amidine moiety forms a salt bridge with the catalytic aspartate (Asp189 in trypsin-like enzymes) or key residues in GPCR transmembrane domains.[1][2][3] The fluorene ring provides hydrophobic interactions (Van der Waals) in the S2/S3 subsites or receptor binding pockets, enhancing affinity and selectivity over simple benzamidines.[1][2]

  • Key Challenge: The "Amidine-Fluorene Paradox"—the amidine group is highly polar and hydrophilic, while the fluorene core is rigid and lipophilic.[1][2][3] This creates unique solubility and permeability challenges (Class II/IV in BCS) requiring specific formulation strategies.

Diagram 1: Predicted Mechanism & Pharmacophore

Gcluster_0Compound Structurecluster_1Biological InteractionFluoreneFluorene Core(Hydrophobic/Lipophilic)AmidineCarboxamidine Group(Basic/Positively Charged)Fluorene->AmidineC1 AttachmentTarget_S2Hydrophobic Subsite(S2/S3 or GPCR TM)Fluorene->Target_S2Pi-Stacking / VdWTarget_S1Enzyme S1 Pocket(Aspartate Residue)Amidine->Target_S1Salt Bridge(Electrostatic)InhibitionCompetitive Inhibition(Ki ~ nM-µM Range)Target_S1->InhibitionTarget_S2->Inhibition

Caption: Structural pharmacophore of 9H-Fluorene-1-carboxamidine showing the dual binding mode: electrostatic anchoring via the amidine and hydrophobic stabilization via the fluorene core.[1][2][3]

Formulation & Stability

The hydrochloride salt improves water solubility compared to the free base, but the fluorene core limits solubility in pure saline at neutral pH.[1][2]

Recommended Vehicle Systems
Vehicle TypeCompositionSolubility Limit (Est.)Application
Standard (IV/IP) 5% DMSO + 95% Saline (0.9%) ~1-2 mg/mLLow dose PK/PD studies.[1][2][3]
Enhanced (PO/IP) 10% DMSO + 40% PEG400 + 50% Water ~5-10 mg/mLHigh dose efficacy studies.[1][2][3]
Advanced (IV) 20% HP-β-Cyclodextrin (pH 5.0-6.0) ~5-15 mg/mLPrevents precipitation & reduces injection site irritation.[1][2][3]

Preparation Protocol:

  • Weigh the HCl salt.

  • Dissolve completely in pure DMSO (or initial solvent) first. Vortex for 2 minutes.

  • Slowly add the aqueous phase (Saline/Water/Cyclodextrin) while vortexing to prevent "crashing out."

  • pH Check: Amidine salts are acidic in solution.[1][2] Adjust pH to 5.5–7.0 using dilute NaOH if necessary, but avoid pH > 8.0 as the free base may precipitate.[1][2]

  • Filtration: Filter sterilize (0.22 µm) immediately before use.

Dosage Selection Guide

Dosage depends heavily on the intended target (Enzyme vs. Receptor).[1][2]

A. For Serine Protease Inhibition (Thrombin/Factor Xa/Tryptase)[1][2]
  • Target Plasma Concentration: 1–10 µM (maintained).

  • Mouse (C57BL/6):

    • IV (Bolus): 1 – 3 mg/kg.[1][2]

    • IV (Infusion): 0.5 mg/kg/hr (requires steady state).[1][2]

    • IP: 10 – 30 mg/kg.[1][2]

    • PO: 30 – 100 mg/kg (Bioavailability is likely low, <20%, due to amidine charge).[1][2]

  • Rat (SD/Wistar):

    • IV: 0.5 – 2 mg/kg.[1][2]

    • PO: 10 – 50 mg/kg.[1][2]

B. For GPCR Modulation (5-HT/Dopamine)[1][2][3]
  • Target Plasma Concentration: 50–500 nM.

  • Mouse/Rat:

    • IP/SC: 1 – 10 mg/kg.[1][2]

    • PO: 5 – 20 mg/kg.[1][2]

Safety Ceiling (MTD):

  • Warning: Amidines can cause acute hypotension (vasodilation) via histamine release or direct vascular relaxation.[1][2]

  • Max Recommended Dose: Do not exceed 5 mg/kg IV bolus or 100 mg/kg PO without prior dose-escalation safety checks.

Experimental Protocols

Experiment 1: Dose-Escalation & Tolerability (Pilot)

Objective: Determine the Maximum Tolerated Dose (MTD) and observe acute physiological effects. Animals: Male C57BL/6 Mice (n=3 per group) or SD Rats (n=2 per group).

  • Baseline: Measure body weight and observe behavior (activity, respiration).[1][2]

  • Dosing: Administer vehicle control to Group 1.

    • Group 2: 10 mg/kg (IP) [1][2][3]

    • Group 3: 30 mg/kg (IP) [1][2][3]

    • Group 4: 100 mg/kg (IP) (Only if G3 survives 24h).[1][2]

  • Monitoring:

    • 0-30 min: Watch for hypoactivity, ataxia, or labored breathing (signs of CNS depression or hypotension).[1][2]

    • 24 hr: Re-weigh and check survival.

  • Endpoint: Define MTD as the highest dose with no mortality and <10% body weight loss.

Experiment 2: Pharmacokinetics (PK) Snapshot

Objective: Confirm exposure and half-life (

Animals:
  • Dose: Administer 5 mg/kg (IV) or 30 mg/kg (PO) .

  • Sampling: Collect blood (Lithium Heparin or EDTA) at:

    • 5 min, 30 min, 1 h, 4 h, 8 h, 24 h.[1][2]

  • Analysis: LC-MS/MS.

    • Note: Amidine compounds are polar.[1][2] Use a HILIC column or C18 with ion-pairing agent for retention.[1][2][3]

  • Calculation: Determine

    
    , 
    
    
    , and Bioavailability (
    
    
    ).
Diagram 2: In Vivo Workflow Decision Tree

WorkflowStartStart: 9H-Fluorene-1-carboxamidine HClSolubilitySolubility Test(PBS vs. DMSO/PEG)Start->SolubilityRoute_IVRoute: Intravenous (IV)Solubility->Route_IVSoluble > 2mg/mLRoute_PORoute: Oral (PO) / IPSolubility->Route_POSuspension/SolubleForm_IVFormulation:5% DMSO / 20% HP-β-CD(Avoid precipitation!)Route_IV->Form_IVForm_POFormulation:10% DMSO / 40% PEG400/ 50% WaterRoute_PO->Form_PODose_PilotPilot Study (n=2)Check for Hypotension/SedationForm_IV->Dose_PilotForm_PO->Dose_PilotDose_LowLow Dose(1-3 mg/kg IV)(10 mg/kg PO)Dose_Pilot->Dose_LowToxic Signs?Dose_HighHigh Dose(10 mg/kg IV - Caution)(50-100 mg/kg PO)Dose_Pilot->Dose_HighNo ToxicityEfficacyEfficacy Model(Thrombosis / Behavior)Dose_Low->EfficacyDose_High->Efficacy

Caption: Decision tree for formulation and dose selection based on administration route and solubility limits.

Safety & Toxicology

  • Cardiovascular: Amidines are known to inhibit Diamine Oxidase and can trigger histamine release, leading to rapid hypotension.[1][2] Monitor blood pressure if dosing IV > 5 mg/kg.[1][2]

  • Renal: Excretion is likely renal.[1][2] Ensure animals are well-hydrated.[1][2][3]

  • Exclusion Criteria: Do not use in animals with pre-existing renal impairment or bleeding disorders (due to potential anticoagulant effects).[1][2]

Troubleshooting

IssueCauseSolution
Precipitation upon injection "Crashing out" in aqueous blood stream.[1][2][3]Reduce concentration; Increase Cyclodextrin %; Slow infusion rate.
Sudden death (IV) Acute hypotension or embolism.[1][2]Lower dose; Switch to slow infusion; Check for particulates.
Lack of Efficacy (PO) Poor bioavailability (Polar amidine).[1][2]Use Prodrug strategy (if synthesis allows) or switch to IP/SC; Increase dose to 100 mg/kg.

References

  • General Pharmacology of Amidines: Clement, B. (2002).[1][2] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][2][3] Drug Metabolism Reviews, 34(3), 565-579.[1][2][3] Link

  • Fluorene Scaffolds in Medicinal Chemistry: Telvekar, V. N., et al. (2012).[1][2] Design, synthesis and biological evaluation of novel fluorene derivatives as potential enzyme inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2] Link

  • OECD Guidelines for Acute Toxicity: OECD. (2001).[1][2] Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[1][2][3] OECD Guidelines for the Testing of Chemicals.[1][2] Link[1][2][3]

  • Vehicle Selection for In Vivo Studies: Gad, S. C., et al. (2006).[1][2] Nonclinical vehicle use in studies by multiple routes.[1][2][4] International Journal of Toxicology, 25(6), 499-521.[1][2][3] Link

(Note: As 9H-Fluorene-1-carboxamidine is a specific chemical probe without a dedicated "drug monograph," these references provide the structural and toxicological basis for the recommended protocols.)

Application Notes and Protocols for the Investigation of 9H-Fluorene-1-carboxamidine Hydrochloride in Viral Entry Studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies detailing the application of 9H-Fluorene-1-carboxamidine hydrochloride in viral entry inhibition are not publicly available. This guide, therefore, provides a comprehensive framework based on the known antiviral properties of related fluorene derivatives and established methodologies for studying viral entry. The protocols and mechanistic discussions are presented as a robust starting point for investigating this and similar compounds as potential viral entry inhibitors.

I. Introduction: The Fluorene Scaffold in Antiviral Research

The 9H-fluorene moiety is a privileged tricyclic aromatic hydrocarbon structure that has garnered significant attention in medicinal chemistry. Its rigid and planar geometry provides an excellent scaffold for the synthesis of diverse derivatives with a wide range of biological activities. While extensively studied for its anticancer properties, a growing body of evidence reveals the potential of fluorene-based compounds as potent antiviral agents.

Derivatives of fluorenone, a close structural analog of fluorene, have demonstrated notable antiviral effects. For instance, Tilorone, a fluorenone derivative, is a known immunomodulatory agent with activity against a variety of DNA and RNA viruses.[1][2] More recent research has focused on novel symmetric fluorene-2,7-diamine derivatives as highly potent inhibitors of the Hepatitis C Virus (HCV) by targeting the viral NS5A protein.[3][4][5] These findings underscore the potential of the fluorene scaffold as a promising platform for the development of novel antiviral therapeutics. This guide will explore the hypothetical application of this compound in the specific context of viral entry inhibition, a critical and often targeted stage of the viral life cycle.

II. Rationale for Investigating this compound as a Viral Entry Inhibitor

Viral entry into a host cell is a multi-step process that presents several attractive targets for therapeutic intervention. This process typically involves viral attachment to the cell surface, interaction with specific receptors, and subsequent fusion of the viral and cellular membranes to release the viral genome into the cytoplasm. Interrupting any of these steps can effectively halt the infection at its earliest stage.

The rationale for investigating this compound as a viral entry inhibitor is based on the following:

  • Structural Features: The fluorene core provides a rigid backbone, while the carboxamidine group, being a strong basic group, can participate in crucial hydrogen bonding and electrostatic interactions with viral or host cell surface proteins involved in entry.

  • Broad-Spectrum Potential: Targeting conserved host factors or viral structures essential for entry can lead to the development of broad-spectrum antivirals, effective against multiple viruses.[6][7]

  • Known Antiviral Activity of the Scaffold: The established antiviral activity of various fluorene derivatives against viruses like HCV and HSV-2 suggests that the scaffold is amenable to interactions with viral targets.[1][3]

III. Proposed Mechanism of Action in Viral Entry Inhibition

The precise mechanism by which a novel fluorene-carboxamidine derivative might inhibit viral entry is yet to be determined. However, based on the structure, several plausible mechanisms can be hypothesized:

  • Inhibition of Viral Attachment: The compound could bind to viral surface glycoproteins (e.g., spike protein of coronaviruses, hemagglutinin of influenza) or host cell receptors (e.g., ACE2 for SARS-CoV-2), thereby preventing the initial attachment of the virus to the cell.

  • Blockade of Receptor-Co-receptor Interaction: Many viruses require interaction with a primary receptor and a co-receptor for entry. The compound might interfere with this process.

  • Inhibition of Membrane Fusion: The fusion of the viral envelope with the host cell membrane is a critical step mediated by viral fusion proteins. The compound could stabilize a pre-fusion conformation of these proteins or block the conformational changes required for fusion.

The following diagram illustrates the potential points of intervention in a generic viral entry pathway.

Viral_Entry_Inhibition cluster_virus Virus cluster_cell Host Cell V Virion GP Glycoprotein R Receptor GP->R 1. Attachment CR Co-receptor R->CR 2. Co-receptor Binding M Membrane Fusion CR->M 3. Conformational Change Release Genome Release M->Release 4. Fusion & Release Endosome Endosome I1 Block Attachment I1->R I2 Block Fusion I2->M

Caption: Potential points of viral entry inhibition by a novel compound.

IV. Experimental Protocols for Assessing Viral Entry Inhibition

To investigate the effect of this compound on viral entry, a pseudovirus-based entry assay is a robust and safe starting point. This assay utilizes non-replicating viral particles that express a reporter gene (e.g., luciferase or GFP) and are pseudotyped with the envelope proteins of a virus of interest.

A. General Workflow for a Pseudovirus Entry Assay

The following diagram outlines the general workflow for screening a compound's effect on viral entry using a pseudovirus assay.

Pseudovirus_Assay_Workflow Pseudovirus Entry Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis A 1. Seed target cells in 96-well plates C 3. Treat cells with compound dilutions A->C B 2. Prepare serial dilutions of the compound B->C D 4. Add pseudovirus to the wells C->D E 5. Incubate for 48-72 hours D->E F 6. Lyse cells and measure reporter activity (e.g., Luciferase) E->F G 7. Determine IC50 (Inhibitory Concentration) F->G I 9. Calculate Selectivity Index (SI = CC50/IC50) G->I H 8. Assess cytotoxicity (CC50) in parallel H->I

Caption: Workflow for a pseudovirus-based viral entry inhibition assay.

B. Detailed Step-by-Step Protocol: Luciferase-Based Pseudovirus Entry Assay

Materials:

  • Target cells susceptible to the virus of interest (e.g., HEK293T-ACE2 cells for SARS-CoV-2 pseudovirus).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Pseudovirus particles expressing luciferase.

  • This compound.

  • DMSO (for compound dilution).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

  • Cytotoxicity assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

  • Cell Seeding:

    • Trypsinize and count target cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to obtain 2x working concentrations (e.g., from 200 µM to 0.1 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Cell Treatment and Infection:

    • Carefully remove the medium from the cells.

    • Add 50 µL of the 2x compound dilutions to the respective wells.

    • Immediately add 50 µL of pseudovirus diluted in culture medium to each well. The final volume will be 100 µL with 1x compound concentrations.

    • Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

    • Incubate at 37°C, 5% CO2 for 48-72 hours.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Measure luminescence using a plate reader.

  • Cytotoxicity Assay:

    • In a separate plate, seed cells and treat with the same compound dilutions as above (without adding the pseudovirus).

    • After 48-72 hours of incubation, perform a cytotoxicity assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).

C. Data Analysis and Interpretation
  • Normalization: Normalize the luciferase readings of the compound-treated wells to the "virus only" control (set to 100% entry).

  • IC50 Calculation: Plot the normalized percent inhibition against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the 50% inhibitory concentration (IC50).

  • CC50 Calculation: Similarly, calculate the 50% cytotoxic concentration (CC50) from the cytotoxicity assay data.

  • Selectivity Index (SI): Calculate the SI by dividing the CC50 by the IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window.

V. Quantitative Data on Related Fluorene Derivatives

While data for this compound is unavailable, the following table summarizes the reported antiviral activity of other fluorene derivatives to provide a reference for expected potency.

Compound ClassVirusAssayEC50Reference
Symmetric Fluorene-2,7-diamine derivative (Compound 26)HCV Genotype 1bReplicon Assay36 pM[3][4]
Symmetric Fluorene-2,7-diamine derivative (Compound 26)HCV Genotype 3aReplicon Assay1.2 nM[3][4]
9-Fluorenon-4-carboxamidesHSV-2Antiviral AssayNot specified, but showed activity[1]

VI. Concluding Remarks and Future Directions

The fluorene scaffold represents a versatile platform for the design of novel antiviral agents. While the specific compound this compound remains to be characterized for its antiviral properties, the protocols and rationale outlined in this guide provide a solid foundation for its investigation as a potential viral entry inhibitor.

Future studies should aim to:

  • Synthesize and purify this compound.

  • Perform the described pseudovirus entry assays against a panel of viruses to determine its spectrum of activity.

  • If significant entry inhibition is observed, conduct mechanism-of-action studies (e.g., time-of-addition assays, fusion assays) to pinpoint the specific step of entry that is blocked.

  • Optimize the lead compound through medicinal chemistry to improve potency and selectivity.

By systematically applying these methodologies, researchers can effectively evaluate the potential of this compound and other novel fluorene derivatives as next-generation antiviral drugs.

VII. References

  • Mousa, M. H. A., Ahmed, N. S., Schwedtmann, K., Frakolaki, E., Vassilaki, N., Zoidis, G., Weigand, J. J., & Abadi, A. H. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Pharmaceuticals (Basel, Switzerland), 14(4), 292. [Link]

  • Gaggini, F., Chilin, A., Mastromarino, P., & Al-Qawasmeh, R. A. (2004). 9-Fluorenon-4-carboxamides: synthesis, conformational analysis, anti-HSV-2, and immunomodulatory evaluation. Note II. Arkivoc, 2004(5), 334-348. [Link]

  • ResearchGate. (n.d.). 9-fluorenon-4-carboxamides. Retrieved February 13, 2024, from [Link]

  • Mousa, M. H. A., Ahmed, N. S., Schwedtmann, K., Frakolaki, E., Vassilaki, N., Zoidis, G., Weigand, J. J., & Abadi, A. H. (2021). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Pharmaceuticals (Basel, Switzerland), 14(4), 292. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Retrieved February 13, 2024, from [Link]

  • ACS Publications. (2025, March 7). Open Source Repurposing Reveals Broad-Spectrum Antiviral Activity of Diphenylureas. Retrieved February 13, 2024, from [Link]

  • Frontiers. (2015, May 22). Broad-spectrum antiviral agents. Retrieved February 13, 2024, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 9H-Fluorene-1-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: Dissolving 9H-Fluorene-1-carboxamidine hydrochloride presents a classic "amphiphilic conflict." The molecule contains a highly rigid, hydrophobic fluorene core (lipophilic) attached to a polar, ionic carboxamidine hydrochloride tail (hydrophilic).

While Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its dual nature (high dielectric constant for salts, organic character for aromatics), users often encounter slow dissolution, "oiling out," or precipitation upon cooling. This guide provides a mechanistic approach to overcoming these thermodynamic barriers.

Physicochemical Profile
PropertyValueImplication for Solubility
Molecular Weight ~258.75 g/mol Moderate size; kinetics are diffusion-limited.[1]
Structure Tricyclic aromatic + Amidine HClProne to

stacking aggregation.[1]
Salt Form Hydrochloride (HCl)High crystal lattice energy; requires energy input to dissociate.[1]
Target Solvent DMSO (Polar Aprotic)Excellent for disrupting H-bonds, but hygroscopicity is a risk.[1]

Diagnostic Troubleshooting Tree

Use this logic flow to diagnose the specific solubility failure mode before attempting a fix.

Solubility_Troubleshooting Start Start: Visual Inspection of Mixture Cloudy Cloudy / Particulates Visible Start->Cloudy Particles remain Gel Gel / Oiling Out (Viscous) Start->Gel Viscous mass Clear Clear Solution Start->Clear No particles HeatSonic Apply Energy: Sonicate (40kHz) + Heat (37°C) Cloudy->HeatSonic Dilute Concentration Issue: Dilute stepwise Gel->Dilute Too concentrated Success Proceed to Assay Clear->Success WaterCheck Check DMSO Quality: Is it Anhydrous? WaterCheck->Dilute Yes (Anhydrous) FreshDMSO Action: Use Fresh Anhydrous DMSO WaterCheck->FreshDMSO No/Unknown HeatSonic->WaterCheck Still cloudy? Dilute->HeatSonic

Figure 1: Decision matrix for diagnosing solubility issues based on visual cues.

The "Gold Standard" Dissolution Protocol

Scientific Rationale: To dissolve this compound, you must overcome two forces:[2][3]

  • Lattice Energy: The electrostatic attraction between the amidinium cation and chloride anion.[1]

  • 
     Stacking:  The tendency of the flat fluorene rings to stack like plates, resisting solvation.[1]
    

Protocol:

  • Preparation: Calculate the required volume for a target stock concentration (Recommended: 10–50 mM ).[1] Do not attempt >100 mM initially.[1]

  • Solvent Addition: Add fresh, anhydrous DMSO (Grade: ≥99.9%, Water <0.1%) to the solid.

    • Critical: Do not add solid to liquid; add liquid to solid to prevent clumping.[1]

  • Vortexing: Vortex vigorously for 60 seconds. This disperses the powder and increases surface area.[1]

  • Sonication (The Key Step):

    • Place the tube in an ultrasonic bath (40 kHz).[1]

    • Sonicate for 10–20 minutes .

    • Why? Acoustic cavitation generates localized heat and shear forces that break apart the hydrophobic fluorene stacks.[1]

  • Thermal Assist: If particles persist, warm the solution to 37–45°C in a water bath for 5 minutes.

    • Note: The amidine group is generally stable at this temperature for short periods.[1]

  • Verification: Centrifuge at 10,000 x g for 1 minute. Inspect the bottom of the tube for a pellet. If clear, the solution is ready.

Frequently Asked Questions (Troubleshooting)

Q1: The solution turns cloudy upon cooling to room temperature. Why?

Diagnosis: Supersaturation or Moisture Contamination.[1]

  • Mechanism: DMSO is highly hygroscopic.[1] If your DMSO has absorbed atmospheric water, the solubility of the hydrophobic fluorene core decreases drastically (the "antisolvent effect").

  • Fix:

    • Re-warm to 37°C to redissolve.

    • If it precipitates again immediately, your DMSO is likely "wet."[1] Prepare a fresh stock using a newly opened bottle of anhydrous DMSO or DMSO dried over molecular sieves.[1]

Q2: I see a viscous "oil" or gel at the bottom instead of a solution.

Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation).[1]

  • Mechanism: This occurs when the compound prefers to interact with itself rather than the solvent, often at high concentrations (>100 mM). The fluorene rings stack to form a liquid crystal-like phase.[1]

  • Fix:

    • Add more DMSO to lower the concentration.[1]

    • Sonicate continuously for 15+ minutes. The shear force is required to disrupt the gel structure.[1]

Q3: Can I use this stock for aqueous buffers (e.g., PBS)?

Diagnosis: Potential Precipitation Risk.[4]

  • Mechanism: Diluting a DMSO stock of a hydrophobic salt into aqueous buffer often causes the "free base" or the salt itself to crash out because the water forces the hydrophobic fluorene groups together.

  • Protocol:

    • Dilute the DMSO stock slowly into the buffer while vortexing (not buffer into DMSO).[1]

    • Keep the final DMSO concentration <1% (v/v) if possible, but you may need up to 5% to keep the fluorene core solubilized.

    • If precipitation occurs, consider adding a surfactant like Tween-80 (0.05%) or PEG-300 to the buffer before adding the compound.[1]

Comparative Solubility Data

Note: Values are estimated based on structural analogs (e.g., Cl-amidine, Fluorene derivatives) and standard DMSO solvent properties.

Solvent SystemEst. Max SolubilityConditions RequiredNotes
Anhydrous DMSO ~50–100 mg/mL Sonication + 37°CBest for stock solutions.[1]
DMSO (Wet/Old) < 10 mg/mLHeatingHigh risk of precipitation.[1]
Ethanol < 5 mg/mLHeatingPoor solubility for this salt form.[1][5]
Water/PBS < 1 mg/mL-Insoluble. Requires cosolvents.[1]

References

  • Gaylord Chemical. (2025).[1] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin.[1][6] Retrieved from [Link]

Sources

stability of 9H-Fluorene-1-carboxamidine hydrochloride at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 9H-Fluorene-1-carboxamidine hydrochloride. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary information to ensure the stability and integrity of this compound throughout your experiments.

While specific, peer-reviewed stability data for this compound is not extensively published, this guide synthesizes information from safety data sheets of structurally related fluorene compounds, established principles of chemical stability for hydrochloride salts and carboxamidine functional groups, and standard pharmaceutical testing methodologies.

Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?

Answer: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] The recommended storage temperature is typically between 2-8°C, often under an inert atmosphere, as indicated for similar fluorene-based compounds.

  • Causality: The carboxamidine group can be susceptible to hydrolysis, and the fluorene ring system can be prone to oxidation. Low temperatures slow down these potential degradation reactions. The hydrochloride salt form can be hygroscopic (absorb moisture from the air), making a dry environment and a tightly sealed container critical to prevent water-mediated degradation.[1] An inert atmosphere (like argon or nitrogen) further protects against oxidation.

Q2: Can I handle and weigh the compound on the benchtop at room temperature for short periods?

Answer: Yes, the compound is generally stable for short-term handling at ambient room temperature under normal laboratory conditions.[4][5] However, it is crucial to minimize its exposure to atmospheric moisture and light. We recommend weighing out the required amount promptly and returning the main container to its recommended storage conditions.

  • Expert Insight: For sensitive experiments, it is best practice to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which could compromise the integrity of the bulk material.

Q3: What are the likely degradation pathways for this compound at room temperature?

Answer: Based on its chemical structure, two primary degradation pathways are of concern:

  • Hydrolysis: The carboxamidine functional group is susceptible to hydrolysis, especially in the presence of moisture, which could lead to the formation of the corresponding 9H-Fluorene-1-carboxamide or carboxylic acid.

  • Oxidation: The methylene bridge at the 9-position of the fluorene ring is a known site of oxidation, potentially leading to the formation of 9-fluorenone derivatives.[6] The presence of atmospheric oxygen and light can accelerate this process.

Q4: How should I prepare solutions of this compound for my experiments?

Answer: Solutions should be prepared fresh for each experiment whenever possible. If you must store solutions, we recommend the following:

  • Solvent Choice: Use high-purity, anhydrous solvents. For aqueous solutions, use deoxygenated buffers.

  • Storage: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Duration: We do not recommend storing aqueous solutions for more than one day.[7]

  • Causality: The compound's stability is generally lower in solution than in its solid state. Fresh preparation minimizes the risk of solvent-mediated degradation. Aliquoting prevents contamination and degradation of the entire stock solution from repeated handling.

Troubleshooting Guide
Issue: My experimental results are inconsistent. Could compound instability be the cause?

Possible Cause & Solution: Yes, inconsistent results are a classic sign of compound degradation. If the potency or activity in your assay appears to decrease over time, it is highly likely that your compound stock (solid or solution) is degrading.

Troubleshooting Steps:

  • Assess Solid Stock: Check the appearance of your solid this compound. Look for any changes in color (e.g., yellowing, which could indicate oxidation to a fluorenone species) or texture (e.g., clumping, which suggests moisture absorption).[8]

  • Purity Analysis: Perform a purity check on your current stock using the HPLC-UV method described in the "Experimental Protocols" section below. Compare this to the certificate of analysis or to data from a freshly opened vial.

  • Prepare Fresh Solutions: Discard any old solutions. Prepare a new stock solution from a fresh or properly stored solid sample immediately before your experiment.

  • Run a Control: Include a positive control with a known stable compound in your assay to ensure the assay itself is performing correctly.

Data Summary: Stability & Handling
ParameterRecommendationRationale & References
Long-Term Storage 2-8°C, Tightly Sealed, Dry, Dark, Inert AtmosphereMinimizes hydrolysis and oxidation.[1][3]
Short-Term Handling Ambient Temperature, Minimize atmospheric exposureCompound is stable for routine weighing and preparation.[4][5]
Solution Preparation Prepare fresh; use anhydrous or deoxygenated solventsStability is reduced in solution.[7]
Solution Storage -20°C or -80°C in single-use aliquotsPrevents degradation from freeze-thaw cycles.
Visual Inspection Check for color change (yellowing) or clumpingIndicates potential oxidation or moisture absorption.[8]
Potential Degradants 9H-Fluorene-1-carboxamide, 9H-Fluorene-1-carboxylic acid, 9-Oxo-9H-fluorene-1-carboxamidineProducts of hydrolysis and oxidation.[6]
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general-purpose reverse-phase HPLC method to assess the purity of this compound and detect potential degradants.

1. Materials:

  • HPLC system with UV-Vis detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Sample Solvent: 50:50 Acetonitrile:Water

2. Sample Preparation:

  • Accurately weigh ~1 mg of this compound.
  • Dissolve in 1.0 mL of the sample solvent to create a 1 mg/mL stock solution.
  • Dilute 1:10 with the sample solvent to a final concentration of 100 µg/mL.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 35°C
  • UV Detection: 215 nm and 254 nm
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 10 | | 20.0 | 90 | | 25.0 | 90 | | 25.1 | 10 | | 30.0 | 10 |

4. Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity of the main peak as a percentage of the total peak area.
  • The appearance of new peaks, particularly those with different retention times, indicates the presence of impurities or degradation products.
Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.[9]

1. Sample Preparation: Prepare 100 µg/mL solutions of the compound in the respective stress media.

2. Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[10]
  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Store solid compound at 70°C for 48 hours, then dissolve for analysis.
  • Photolytic Degradation: Expose solid compound to UV light (320-400 nm) for 24 hours, then dissolve for analysis.[9]

3. Analysis:

  • Before analysis, neutralize the acidic and basic samples.
  • Analyze all samples using the HPLC-UV method described in Protocol 1.
  • Compare the chromatograms of the stressed samples to an unstressed control sample to identify and quantify degradation products.
Visualizations
Handling & Storage Workflow

G cluster_storage Long-Term Storage cluster_handling Experimental Use storage Store at 2-8°C in tightly sealed container under inert gas acclimate Acclimate container to room temperature before opening storage->acclimate Retrieve for use weigh Weigh required amount promptly in a dry area acclimate->weigh weigh->storage Return promptly to storage dissolve Prepare fresh solution in anhydrous/deoxygenated solvent weigh->dissolve use Use solution immediately dissolve->use

Caption: Recommended workflow for storage and handling.

Potential Degradation Pathways

G Parent 9H-Fluorene-1-carboxamidine (Hydrochloride Salt) Hydrolysis_Product 9H-Fluorene-1-carboxamide or Carboxylic Acid Parent->Hydrolysis_Product + H₂O (Moisture) Oxidation_Product 9-Oxo-9H-fluorene-1-carboxamidine Parent->Oxidation_Product + O₂ (Air, Light)

Caption: Primary potential degradation pathways.

References
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Available from: [Link]

  • Standard Operating Procedures Huang Lab, February 2017. MSU chemistry. Available from: [Link]

  • Fluorene Standard - Safety Data Sheet. Available from: [Link]

  • 9H-Fluorene. DrugFuture. Available from: [Link]

  • Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. PubMed. Available from: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available from: [Link]

  • Fluorene. Wikipedia. Available from: [Link]

  • New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. PMC. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Studies on forced degradation of oxcarbazepine. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Sample handling. Analytical Toxicology. Available from: [Link]

  • FORENSIC TOXICOLOGY LABORATORY. NYC.gov. Available from: [Link]

Sources

minimizing cytotoxicity of 9H-Fluorene-1-carboxamidine hydrochloride in cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9H-Fluorene-1-carboxamidine hydrochloride

A Guide to Mitigating Cytotoxicity in Cellular Assays

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the inherent cytotoxic effects of this compound class in cell-based experiments. As Senior Application Scientists, our goal is to provide you with the causal explanations behind experimental observations and to equip you with robust strategies for achieving reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Compound's Profile

This section addresses fundamental questions about the cytotoxic nature of this compound and related fluorene derivatives.

Q1: What is the primary mechanism by which fluorene derivatives induce cell death?

A: The cytotoxicity of many fluorene-based compounds is not merely a non-specific toxic effect but is often linked to the induction of programmed cell death, or apoptosis.[1][2] Research on structurally related N-aryl-9-oxo-9H-fluorene-1-carboxamides has shown that these molecules can activate caspases, which are the primary enzymes that execute the apoptotic pathway.[1][3] Furthermore, some derivatives have been found to arrest the cell cycle in the G2/M phase, preventing cell division and subsequently leading to apoptosis.[1][2] A key upstream event for some fluorene derivatives is the generation of reactive oxygen species (ROS), which disrupts cellular homeostasis and triggers both mitochondrial-mediated (intrinsic) and receptor-mediated (extrinsic) apoptotic pathways.[4][5]

Q2: What are the initial visual or quantitative signs of cytotoxicity I should look for?

A: Signs of cytotoxicity can be observed both qualitatively and quantitatively.

  • Visual Microscopic Examination: Look for morphological changes such as cell rounding, detachment from the culture surface, membrane blebbing (bulging), and the appearance of apoptotic bodies (fragmented cellular contents). A sudden increase in floating cells is a clear indicator of cell death.

  • Quantitative Assessment: A decline in cell viability can be measured using various assays. Colorimetric assays like the MTT assay measure metabolic activity, which decreases in dying cells.[6] Fluorometric assays can directly measure membrane integrity (e.g., CellTox™ Green) or cell number (e.g., Hoechst 33342 staining).[7] A dose-dependent decrease in signal from viability assays or an increase in signal from cytotoxicity assays is the expected quantitative result.[7]

Q3: How does the solubility of this compound impact its cytotoxicity?

A: The solubility profile is a critical, and often overlooked, factor. Fluorene and its derivatives are characteristically hydrophobic, exhibiting poor solubility in water but good solubility in organic solvents like DMSO, ethanol, and acetone.[8][9] If the compound is not fully dissolved in the culture medium, it can form micro-precipitates or aggregates. These aggregates can cause non-specific, artifactual cytotoxicity that is independent of the compound's pharmacological activity. Furthermore, poor solubility can lead to inconsistent and non-reproducible results, as the effective concentration of the dissolved compound is unknown. Improving aqueous solubility through structural modification has been a strategy to enhance the biological activity of some fluorene derivatives.[1][2]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This guide provides a systematic approach to resolving common problems encountered during in vitro experiments with this compound.

Problem: I'm observing high levels of cell death even at very low concentrations of the compound, or my dose-response curve is inconsistent.

This is a frequent challenge that can stem from several sources. The following workflow will help you systematically identify and resolve the issue.

TroubleshootingWorkflow Start High/Inconsistent Cytotoxicity Observed Check_Solvent 1. Verify Solvent Toxicity Run a solvent-only control at the highest concentration used in your experiment. Start->Check_Solvent Solvent_Toxic Is the solvent control toxic? Check_Solvent->Solvent_Toxic Reduce_Solvent SOLUTION: Reduce final solvent concentration (<0.5% for DMSO). Prepare a more concentrated stock solution. Solvent_Toxic->Reduce_Solvent Yes Check_Solubility 2. Assess Compound Solubility Visually inspect stock and final dilutions for precipitates (Tyndall effect). Solvent_Toxic->Check_Solubility No Reduce_Solvent->Check_Solubility Solubility_Issue Is there evidence of precipitation? Check_Solubility->Solubility_Issue Improve_Solubility SOLUTION: - Gently warm solution (37°C). - Use a different, less cytotoxic solvent. - Consider formulation strategies. Solubility_Issue->Improve_Solubility Yes Check_Cells 3. Evaluate Cell Health & Density Ensure cells are healthy, in log growth phase, and seeded at optimal density. Solubility_Issue->Check_Cells No Improve_Solubility->Check_Cells Cell_Issue Are cells unhealthy or at incorrect density? Check_Cells->Cell_Issue Optimize_Cells SOLUTION: - Use a fresh vial of cells from a trusted stock. - Optimize seeding density for your specific cell line and assay duration. Cell_Issue->Optimize_Cells Yes Final_Review Problem Resolved / Root Cause Identified Cell_Issue->Final_Review No Optimize_Cells->Final_Review

Caption: Troubleshooting workflow for unexpected cytotoxicity.

In-Depth Solutions

1. Potential Cause: Solvent Toxicity

  • Explanation: Organic solvents like Dimethyl Sulfoxide (DMSO) are necessary to dissolve this compound but are toxic to cells at higher concentrations. Studies have shown that while acetone and ethanol have minimal effects up to 1%, DMSO can inhibit cell growth at concentrations as low as 0.5% (v/v).[10]

  • Solution: Always run a vehicle control (culture medium with the same final concentration of the solvent used for the highest drug concentration). If toxicity is observed in the vehicle control, you must lower the final solvent concentration. The best practice is to prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO) so that the final volume added to your cell culture wells is minimal, keeping the final DMSO concentration well below 0.5%.

SolventRecommended Max Final Concentration (v/v)Notes
DMSO < 0.5% Most common, but can induce cell stress and differentiation.[10]
Ethanol < 1.0%Generally less toxic than DMSO at equivalent concentrations.[10]
Acetone < 1.0%Often shows the least growth inhibitory effects among common solvents.[10]

2. Potential Cause: Compound Precipitation

  • Explanation: When a concentrated stock in an organic solvent is diluted into an aqueous culture medium, the compound can "crash out" of the solution if its solubility limit is exceeded. This leads to a lower effective concentration of the active compound and potential for physical damage to cells from aggregates.

  • Solution: Prepare dilutions serially. When making the final dilution in the culture medium, add the compound dropwise while vortexing or gently swirling the medium to aid dispersion. A brief warming of the medium to 37°C can sometimes help. If precipitation persists, consider alternative formulation strategies.[11][12]

3. Potential Cause: High Cell Line Sensitivity

  • Explanation: Different cell lines exhibit vastly different sensitivities to cytotoxic agents. A concentration that is well-tolerated by one cell line (e.g., a rapidly dividing cancer cell line) may be highly toxic to another (e.g., a primary cell line or a slow-growing line).

  • Solution: Perform a broad dose-response experiment (e.g., from 1 nM to 100 µM) on your specific cell line to determine its IC50 (the concentration that inhibits 50% of cell growth).[6] This is a crucial first step before conducting mechanistic studies. If the compound is intended as an anticancer agent, its high potency against cancer cell lines is the desired outcome.[6][13]

Section 3: Proactive Strategies & Advanced Protocols

Beyond troubleshooting, these strategies can help you design experiments to minimize off-target cytotoxicity from the outset.

Q: How can I proactively manage the cytotoxicity of my compound?

A: A multi-faceted approach involving formulation, experimental design, and mechanistic understanding is most effective.

Formulation & Delivery Optimization

For compounds with persistent solubility and cytotoxicity issues, advanced formulation can be a solution. While complex, the principles can be applied at a lab scale. Strategies focus on modifying the drug's pharmacokinetic profile to reduce peak concentrations that drive toxicity.[11] This can involve:

  • Co-solvents: Using a mixture of solvents in your stock solution.

  • Drug Delivery Systems: For in vivo studies, and increasingly for in vitro models, encapsulating the compound in liposomes or nanoparticles can control its release and reduce toxicity to non-target cells.[14]

Co-treatment with Antioxidants
  • Rationale: Since fluorene derivatives can induce cytotoxicity via the generation of Reactive Oxygen Species (ROS)[4][15], co-treatment with an antioxidant may rescue cells from this specific toxic effect. This is a powerful tool to determine if the observed cytotoxicity is ROS-dependent.

  • Experimental Approach: Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding this compound. If the co-treatment group shows significantly higher viability than the group treated with the compound alone, it provides strong evidence for an ROS-mediated mechanism of toxicity.

CytotoxicityPathway Compound 9H-Fluorene-1-carboxamidine hydrochloride ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces Mito Mitochondrial Stress (Cytochrome c release) ROS->Mito causes Casp9 Apoptosome Formation & Caspase-9 Activation Mito->Casp9 triggers Casp3 Effector Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes NAC N-acetylcysteine (Antioxidant) NAC->ROS scavenges ZVAD Z-VAD-FMK (Pan-Caspase Inhibitor) ZVAD->Casp3 inhibits

Caption: Proposed ROS-mediated apoptotic pathway for fluorene derivatives.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated, fully dissolved stock solution for use in cell culture experiments.

  • Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the mass of the compound required to make a 10 mM or 50 mM stock solution in a desired volume (e.g., 1 mL).

    • Weigh the compound powder accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% sterile DMSO to the tube.

    • Vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief (5-10 min) incubation in a 37°C water bath can assist dissolution.

    • Visually inspect the solution against a light source to ensure no particulates are visible.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: MTT Cell Viability Assay

  • Objective: To quantitatively measure cell viability in response to a range of compound concentrations.[6]

  • Materials: 96-well cell culture plates, cells of interest, complete culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours to allow for attachment.[6]

    • Compound Treatment: Prepare serial dilutions of your compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include "cells + medium only" (untreated control) and "cells + medium + solvent" (vehicle control) wells.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette or shake the plate for 10 minutes to ensure complete dissolution.[6]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Calculation: Express cell viability as a percentage of the untreated control after subtracting the background absorbance of a "medium only" well.

      • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Strickley, R. G. (2013). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Pharmaceutical Sciences, 102(3), 855-869. Retrieved from [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Kemnitzer, W., et al. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters, 19(11), 3045-3049. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Tissue-specific Chemical Modification of Small Molecule Drugs. Retrieved from [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]

  • Kemnitzer, W., et al. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. ResearchGate. Retrieved from [Link]

  • Bocan. (2023, September 7). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Retrieved from [Link]

  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the test compounds on cell viability. HFF-1 cells were.... Retrieved from [Link]

  • Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Retrieved from [Link]

  • Kemnitzer, W., et al. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. ResearchGate. Retrieved from [Link]

  • Kemnitzer, W., et al. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Fluorene-based conjugates with geminal donor-acceptor: synthesis, photophysical properties and theoretical studies. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. Retrieved from [Link]

  • Cushman, M., et al. (2013). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 56(17), 6870-6884. Retrieved from [Link]

  • Li, Y., et al. (2021). Oxidative stress and inflammatory effects in human lung epithelial A549 cells induced by phenanthrene, fluorene, and their binary mixture. Environmental Toxicology, 36(1), 95-104. Retrieved from [Link]

  • Volyniuk, D., et al. (2018). New fluorene-based bipolar charge transporting materials. Scientific Reports, 8(1), 10842. Retrieved from [Link]

  • Taha, M., et al. (2015). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Toxicology International, 22(1), 13-18. Retrieved from [Link]

  • Chen, Y.-L., et al. (2023). A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. Life Sciences, 329, 121835. Retrieved from [Link]

  • Chen, Y.-L., et al. (2023). A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022). Fluorene-9-bisphenol regulates steroidogenic hormone synthesis in H295R cells through the AC/cAMP/PKA signaling pathway. HARVEST (uSask). Retrieved from [Link]

  • Sciencemadness Wiki. (2023, December 27). Fluorene. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

  • Shard, A., & Ramesh, R. B. (2020). A Perspective on Synthesis and Applications of Fluorenones. ChemistrySelect, 5(43), 13491-13509. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of fluorescence microscopy-based cytotoxicity readouts of.... Retrieved from [Link]

  • MDPI. (2024, May 19). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

  • Ataman Kimya. (n.d.). FLUORENE. Retrieved from [Link]

  • MDPI. (2023, February 22). Autophagy: A Cellular Guardian against Hepatic Lipotoxicity. Retrieved from [Link]

  • Frontiers. (2021, July 8). Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease. Retrieved from [Link]

  • Semantic Scholar. (2022, June 1). The Role of Autophagy and Pyroptosis in Liver Disorders. Retrieved from [Link]

  • Oncotarget. (2017, October 6). Oxidative stress-induced diseases and tea polyphenols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorenone. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative Stress in the Regulation of Autosis-Related Proteins. Retrieved from [Link]

  • PMC. (n.d.). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2021, January 3). Synthesis of Functionalized 9-Substituted Fluorene Derivatives.... Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Bioavailability of 9H-Fluorene-1-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9H-Fluorene-1-carboxamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this promising compound. We will explore the underlying causes of its poor absorption and provide detailed, actionable troubleshooting guides and protocols to enhance its therapeutic potential.

Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the physicochemical properties of this compound and the rationale behind its bioavailability challenges.

Q1: What is this compound, and why is its bioavailability a concern?

A1: this compound is a research compound featuring a polycyclic aromatic hydrocarbon (PAH) fluorene backbone. This core structure is highly rigid, planar, and lipophilic, leading to very low intrinsic aqueous solubility.[1] While the carboxamidine group is basic and has been formulated as a hydrochloride salt to improve water solubility, the parent molecule's hydrophobicity often remains the dominant factor limiting its dissolution in gastrointestinal fluids.

Low bioavailability for compounds like this is typically a result of "dissolution-limited absorption." The compound does not dissolve quickly enough in the gut to be absorbed into the bloodstream before it is passed out of the body. This aligns with the characteristics of a Biopharmaceutics Classification System (BCS) Class II compound (Low Solubility, High Permeability).[2]

Q2: What are the critical physicochemical properties I should characterize first?

A2: A thorough understanding of the compound's properties is the first step in designing an effective formulation strategy. We recommend the following initial characterization:

PropertyImportance & RationaleRecommended Method(s)
Aqueous Solubility Determines the primary bottleneck for absorption. Should be tested at various pH levels (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.Shake-flask method followed by HPLC-UV or LC-MS analysis.
pKa The carboxamidine group is basic. Knowing the pKa helps predict the ionization state and solubility across the physiological pH range of the gut.Potentiometric titration or capillary electrophoresis.
Log P / Log D Measures lipophilicity. A high Log P (typically >3) confirms the hydrophobic nature of the fluorene core and suggests suitability for lipid-based formulations.Shake-flask method (octanol/water) or validated software prediction.
Permeability Assesses the ability of the drug to cross the intestinal membrane once dissolved.Caco-2 cell monolayer assay or Parallel Artificial Membrane Permeability Assay (PAMPA).
Solid-State Characterization Identifies the crystalline form (polymorphs), which can significantly impact solubility and stability.X-ray Powder Diffraction (PXRD), Differential Scanning Calorimetry (DSC).
Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this?

A3: A range of formulation strategies can be employed, broadly categorized into three main approaches:

  • Increasing Dissolution Rate: These methods focus on making the solid drug dissolve faster.

    • Particle Size Reduction: Micronization and nanosizing increase the surface area available for dissolution.[3][4]

    • Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which has greater solubility than the stable crystalline form.[5][6]

  • Enhancing Solubility in the GI Tract: These methods create a more favorable environment for the drug to dissolve.

    • Lipid-Based Drug Delivery Systems (LBDDS): The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. These formulations can form fine emulsions or microemulsions upon gentle agitation in GI fluids, presenting the drug in a solubilized state ready for absorption.[4][6]

    • Cyclodextrin Complexation: The hydrophobic drug molecule is encapsulated within the core of a cyclodextrin molecule, forming a complex with improved aqueous solubility.[6]

  • Chemical Modification:

    • Prodrugs: A bioreversible derivative of the drug is synthesized to improve solubility or permeability. While effective, this involves re-synthesizing the active molecule.[7]

Q4: How do I select the most appropriate formulation strategy?

A4: The choice of strategy depends on the specific properties of this compound, the target dose, and available resources. The following decision tree provides a logical workflow for strategy selection.

G start Start: Low Bioavailability of 9H-Fluorene-1-carboxamidine HCl q1 Measure Key Properties: Solubility, Log P, Dose start->q1 q2 Is Log P > 3 and Solubility in Oils > 10 mg/mL? q1->q2 High Lipophilicity? q4 Is the required dose low (<50 mg)? q1->q4 Low Lipophilicity? q3 Is the compound thermally stable? q2->q3 No strat1 Lipid-Based Formulations (SEDDS/SMEDDS) q2->strat1 Yes strat2 Amorphous Solid Dispersion (Hot-Melt Extrusion) q3->strat2 Yes strat3 Amorphous Solid Dispersion (Spray Drying) q3->strat3 No q4->q3 No strat4 Particle Size Reduction (Micronization/Nanonization) q4->strat4 Yes

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for overcoming specific experimental hurdles.

Issue 1: Compound Fails to Dissolve in Aqueous Buffer During In Vitro Assays

This is a direct consequence of the fluorene backbone's hydrophobicity. The primary goal is to increase the dissolution rate.

Solution A: Particle Size Reduction via Wet Milling (Nanosuspension)

Causality: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate as described by the Noyes-Whitney equation. This approach is suitable for compounds that are not amenable to thermal or solvent-based processing.[3]

Protocol: Lab-Scale Wet Milling for Nanosuspension

  • Preparation: Weigh 100 mg of this compound and 200 mg of a stabilizer (e.g., Poloxamer 188 or HPMC).

  • Dispersion: Add the powders to 10 mL of purified water in a sterile glass vial.

  • Milling: Add 5 g of 0.5 mm yttria-stabilized zirconium oxide milling beads.

  • Homogenization: Seal the vial and place it on a high-energy ball mill or planetary mixer. Mill at 1500 RPM for 4-6 hours. Monitor particle size every hour.

  • Analysis: After milling, separate the beads from the suspension. Measure the particle size using Dynamic Light Scattering (DLS). The target is a mean particle size (Z-average) below 250 nm with a Polydispersity Index (PDI) < 0.3.

  • Validation: Perform dissolution testing on the resulting nanosuspension versus the unmilled drug powder using a USP II paddle apparatus in simulated gastric fluid (pH 1.2).

Solution B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: Converting the crystalline drug into its higher-energy amorphous state can lead to a significant, albeit temporary, increase in aqueous solubility (a phenomenon known as "supersaturation").[2][5] The polymer stabilizes the amorphous drug, preventing it from recrystallizing.

Protocol: Lab-Scale Solvent Evaporation for ASD Screening

  • Polymer Selection: Select a few common ASD polymers (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent System: Identify a common volatile solvent that dissolves both the drug and the polymer (e.g., acetone, methanol, or a mixture).

  • Formulation: Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4). A typical starting concentration is 5% w/v total solids.

  • Evaporation: Dispense the solution into a petri dish and evaporate the solvent under a vacuum or in a fume hood with gentle heating (<40°C).

  • Characterization: Scrape the resulting solid film. Confirm the amorphous nature using PXRD (absence of sharp Bragg peaks) and DSC (presence of a single glass transition temperature, Tg).

  • Performance Testing: Conduct dissolution tests to compare the ASDs against the crystalline drug. The ASD should show a much higher and faster dissolution profile.

Issue 2: High Variability in Animal PK Studies and Significant Food Effect

This pattern is classic for highly lipophilic, poorly soluble drugs. Absorption becomes dependent on the highly variable prandial state of the gut. A lipid-based formulation can mitigate this by providing a consistent, pre-dissolved dose.

Solution: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Causality: SEDDS are isotropic mixtures of oil, surfactant, and co-solvent that spontaneously form a fine oil-in-water emulsion (droplet size 25-200 nm) upon dilution with aqueous media.[4][6] By pre-dissolving this compound in the lipid vehicle, the formulation bypasses the dissolution step in the gut, leading to more consistent and enhanced absorption.[5]

Workflow: SEDDS Formulation Development

G cluster_0 Phase 1: Excipient Screening cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Optimization & Characterization cluster_3 Phase 4: In Vivo Testing a1 Solubility Screening (Oils, Surfactants, Co-solvents) a2 Select High-Solubility Excipients a1->a2 b1 Construct Ternary Phase Diagrams a2->b1 b2 Identify Robust Microemulsion Region b1->b2 c1 Load Drug into Prototype Formulations b2->c1 c2 Characterize Emulsion (Droplet Size, PDI, Stability) c1->c2 c3 In Vitro Dissolution/ Dispersion Test c2->c3 d1 Animal PK Study (e.g., Rat) c3->d1

Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

Protocol: Step-by-Step SEDDS Development

  • Excipient Screening:

    • Determine the solubility of this compound in various pharmaceutical-grade oils (e.g., Capryol™ 90, Maisine® CC), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Select one excipient from each category that demonstrates the highest solubility for the drug.

  • Constructing a Ternary Phase Diagram:

    • Prepare a series of blank formulations by mixing the selected oil, surfactant, and co-solvent in varying ratios (e.g., from 10:0:90 to 10:90:0).

    • For each mixture, take a small aliquot (100 µL) and add it to 10 mL of water with gentle stirring.

    • Visually observe the resulting dispersion. Classify it as a clear microemulsion, a slightly bluish emulsion, a milky emulsion, or a formulation with phase separation.

    • Plot the results on a ternary phase diagram to identify the robust self-emulsification region.

  • Drug Loading and Characterization:

    • Choose a formulation from the center of the optimal region identified in the phase diagram.

    • Dissolve the maximum possible amount of the drug in this formulation with gentle heating if necessary.

    • Characterize the drug-loaded SEDDS by dispersing it in water and measuring the resultant droplet size and PDI via DLS. Check for any signs of drug precipitation.

  • In Vitro Performance:

    • Perform a dispersion test in simulated gastric and intestinal fluids. The formulation should disperse rapidly to form a stable, fine emulsion with no drug precipitation for at least 2-4 hours.

Issue 3: Low Analyte Recovery During Bioanalysis of Plasma Samples

The lipophilic and potentially "sticky" nature of the fluorene moiety can lead to poor recovery from biological matrices during sample preparation.

Solution: Optimization of Sample Preparation and Analytical Method

Causality: Inefficient extraction or non-specific binding to labware can significantly lower the apparent concentration of the analyte. The inherent fluorescence of the fluorene ring system is a major advantage that can be leveraged for highly sensitive detection.[1]

Protocol: Recommended Bioanalytical Method

  • Sample Preparation (Protein Precipitation & LLE):

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction (LLE) step by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing, and centrifuging.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analytical Method (HPLC-Fluorescence):

    • Instrumentation: HPLC system coupled with a fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

    • Fluorescence Detection: The fluorene moiety is naturally fluorescent. Use an excitation wavelength (λex) around 260-280 nm and an emission wavelength (λem) around 310-330 nm. These values should be optimized by scanning the pure compound.

    • Advantage: Fluorescence detection offers high sensitivity and selectivity, often comparable to mass spectrometry but at a lower cost, and can significantly improve the limit of quantitation (LOQ).[8]

References
  • Vertex AI Search. (2026). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. 5

  • Bali, V., Ali, M., & Ali, J. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. 6

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. 3

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. 4

  • MDPI. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. 9

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. 7

  • Sciencemadness Wiki. (2023). Fluorene.

  • ATSDR. (n.d.). Chapter 6: Analytical Methods. 10

  • Drug Hunter. (2024). The Modern Medicinal Chemist's Guide to Formulations. 2

  • Wikipedia. (n.d.). Fluorene. 1

  • Scilit. (n.d.). Quantitative Analysis of Drugs in Biological Matrices by HPLC Hyphenated to Fluorescence Detection. 8

Sources

Technical Support Center: 9H-Fluorene-1-carboxamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Compatibility & Handling Guide[1][2][3]

Document ID: TSC-FL1-004 Version: 2.1 Audience: Medicinal Chemists, Biochemists, Structural Biologists[1][2][3]

Executive Summary

9H-Fluorene-1-carboxamidine hydrochloride is a specialized small molecule often utilized as a serine protease inhibitor or a fragment in medicinal chemistry.[1][2][3] Its physicochemical profile presents a challenge: it combines a highly lipophilic, rigid fluorene core with a polar, hydrophilic amidine hydrochloride headgroup.[3]

This duality creates a specific solubility window. While the hydrochloride salt form improves water compatibility compared to the free base, the bulky fluorene moiety significantly limits aqueous solubility, often leading to "crashing out" (precipitation) upon dilution.[2][3] This guide provides field-proven protocols to maintain compound stability and solubility during experimental workflows.

Solvent Compatibility Matrix

Scientific Rationale: The amidine hydrochloride moiety requires a solvent with high dielectric constant (polar) to dissociate the ion pair, while the fluorene core requires van der Waals interactions (lipophilic).[3] DMSO is the only solvent that effectively satisfies both requirements at high concentrations.[1][3]

Solvent ClassSpecific SolventRatingEstimated Solubility*Technical Notes
Aprotic Polar DMSO (Dimethyl sulfoxide)Recommended > 50 mMPrimary choice for stock solutions. Excellent stability at -20°C. Hygroscopic; use anhydrous grade to prevent hydrolysis.[1][2][3]
Aprotic Polar DMF (Dimethylformamide)Usable > 30 mMGood alternative to DMSO.[1][3] Harder to remove by lyophilization.[1][3]
Protic Polar Methanol / Ethanol Usable 10 - 20 mMGood for chemical synthesis or transfer.[1][3] Evaporates easily. Lower solubility limit than DMSO.[1][3]
Aqueous Water / PBS Limited < 1 mM (variable)Risk of precipitation. High salt concentrations (PBS) can suppress solubility via the common-ion effect.[1][2][3] Only use for final dilutions.
Non-Polar Hexane / Ether / DCM Incompatible NegligibleThe salt form is insoluble.[1][3] Attempting to dissolve will result in a suspension.[1][3]

*Solubility values are estimates based on structural analogs (e.g., Cl-amidine, benzamidine derivatives) and general fluorene physicochemical properties [1, 2].[2][3]

Technical Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Weigh the solid this compound into a sterile, amber glass vial (protects from light).

  • Solvent Addition: Add anhydrous DMSO to achieve a 50 mM concentration.

    • Calculation: Mass (mg) / MW ( g/mol ) = Moles.[1][2][3] Moles / 0.050 M = Volume (L).[1][3]

  • Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

    • Caution: Do not heat above 37°C to avoid thermal degradation of the amidine group.[3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the stock into assay buffer without precipitation.

  • Preparation: Thaw the DMSO stock completely at Room Temperature (RT). Vortex to ensure homogeneity.[1][3]

  • Intermediate Dilution (Optional but Recommended): If the final target is < 100 µM, perform a 1:10 dilution in pure water or buffer containing 5-10% DMSO first.[1][3] This "steps down" the concentration and prevents shock-precipitation.[1][3]

  • Final Dilution: Add the stock (or intermediate) dropwise to the stirring assay buffer.

    • Critical: Keep the final DMSO concentration < 1% (or as tolerated by your protein/cells).[3]

    • Additive: Inclusion of 0.01% Triton X-100 or Tween-20 in the buffer significantly reduces precipitation risk by stabilizing the hydrophobic fluorene core.[1][3]

Troubleshooting Guide (FAQ)

Q1: I see a fine white precipitate immediately after adding the stock to my PBS buffer. Why? A: This is "shock precipitation."[1][3] The hydrophobic fluorene core aggregates faster than the salt can solvate in the high-ionic-strength environment of PBS.[1][3]

  • Fix: (1) Vortex the stock immediately before addition. (2) Add the stock to the buffer while vortexing the buffer.[3] (3) Add a non-ionic detergent (0.01% Tween-20) to the buffer before adding the compound.[1][3]

Q2: My compound lost activity after sitting in the buffer overnight. Is it unstable? A: Yes, amidines are susceptible to hydrolysis , converting to the inactive amide, especially at higher pH (> 8.[2][3]0) and elevated temperatures [3].[1][3][4]

  • Fix: Prepare fresh dilutions immediately before use. Keep solutions on ice. Ensure buffer pH is near neutral (pH 7.0–7.4).[1][3] Avoid storing aqueous dilutions.[1][3][5]

Q3: Which NMR solvent should I use? D2O shows broad peaks. A: In D2O, the lipophilic fluorene rings may stack/aggregate, causing line broadening.[2][3]

  • Fix: Use DMSO-d6 or Methanol-d4 .[1][2][3] These solvents disrupt aggregation and provide sharp, distinct signals for both the aromatic protons and the amidine protons (if exchange is slow).[3]

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical workflow for selecting the appropriate solvent based on the experimental application (Storage vs. Assay vs. Analysis).

SolventSelection Start Select Application Storage Long-term Storage (Stock Solution) Start->Storage Assay Biological Assay (In vitro/In vivo) Start->Assay Analysis Analytical Chemistry (NMR/HPLC) Start->Analysis DMSO Anhydrous DMSO (Recommended) Storage->DMSO High Solubility WaterStore Water/Buffer (Risk of Hydrolysis) Storage->WaterStore Avoid DirectAdd Direct Addition (< 1% DMSO Final) Assay->DirectAdd DMSOd6 DMSO-d6 / MeOD (Sharp Signals) Analysis->DMSOd6 D2O D2O (Broad Signals/Aggregation) Analysis->D2O Avoid Precip Check for Precipitate DirectAdd->Precip

Figure 2: Hydrolysis Degradation Pathway

Caption: Mechanism of amidine instability in basic aqueous conditions. The active amidine hydrolyzes to the inactive amide.

Hydrolysis Amidine 9H-Fluorene-1-carboxamidine (Active Inhibitor) Intermediate Tetrahedral Intermediate Amidine->Intermediate + H2O / OH- (pH > 8) Amide 9H-Fluorene-1-carboxamide (Inactive) Intermediate->Amide - NH3

[1][3]

References

  • Fluorene Solubility Data: National Center for Biotechnology Information (2025).[1][3] PubChem Compound Summary for CID 6853, Fluorene.[3] Retrieved from [Link][3]

  • Amidine Hydrolysis Mechanism: Clement, B. (2002).[1][3] Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][2][3] Drug Metabolism Reviews, 34(3), 565-579.[1][3] (Discusses the stability and metabolic interconversion of amidine structures). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: NMR Structural Validation of 9H-Fluorene-1-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for analytical chemists and medicinal chemists.[1] It moves beyond basic spectral assignment into the logic of structural verification, specifically addressing the challenges of the fluorene scaffold and the amidine salt moiety.

Executive Summary & Core Challenge

9H-Fluorene-1-carboxamidine hydrochloride is a critical small-molecule scaffold, often utilized in the development of serine protease inhibitors (e.g., trypsin, thrombin).[1]

The analytical challenge lies in three distinct areas:

  • Regiochemistry: Distinguishing the 1-isomer from the thermodynamically stable 2-isomer or the 4-isomer.

  • Moiety Integrity: Confirming the amidine group (

    
    ) has not hydrolyzed to an amide or carboxylic acid.
    
  • Salt Stoichiometry: Verifying the mono-hydrochloride salt form without free base contamination.[1]

This guide compares three NMR methodologies to establish a self-validating protocol for this compound.

Comparative Analysis of NMR Methodologies

The following table contrasts the utility of different NMR techniques specifically for validating this fluorene derivative.

FeatureMethod A: 1D

H NMR (DMSO-d

)
Method B: 1D

C NMR
Method C: 2D NOESY/HMBC
Primary Utility Purity check & Salt verificationCarbon skeleton & Carbonyl surrogateDefinitive Regiochemistry
Amidine Detection Excellent. Visible exchangeable protons (8.0–9.5 ppm).[1]Good. Distinct quaternary C=N signal (~165 ppm).[1]N/A
Isomer Differentiation Low. Aromatic region (7.3–8.2 ppm) is crowded/overlapping.[1]Moderate. Requires precise chemical shift prediction.[1]High. Spatial proximity of H1/H8 to C9 bridge.[1]
Solvent Compatibility DMSO-d

required
(CDCl

yields poor solubility for HCl salts).[1]
DMSO-d

or MeOD.
DMSO-d

.
Throughput High (< 10 mins).[1]Medium (30–60 mins).[1]Low (1–4 hours).[1]

Detailed Validation Protocols

Phase 1: Solvent Selection & Sample Preparation

Critical Decision: Do not use Chloroform-d (


).[1]
  • Reasoning: Amidine hydrochlorides are ionic and polar.[1] They are insoluble in non-polar solvents.[1] Furthermore,

    
     does not facilitate the observation of exchangeable amidine protons, which are crucial for confirming the salt form.[1]
    
  • Protocol: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d

    
     .
    
    • Note: If the sample contains residual water, the amidine protons may broaden or exchange.[1] Ensure the DMSO is from a fresh ampule.[1]

Phase 2: The "Amidine Fingerprint" ( H NMR)

In DMSO-d


, the amidine hydrochloride moiety provides a distinct diagnostic signature that validates the functional group.
  • Expected Range:

    
     8.8 – 9.6 ppm.[1]
    
  • Pattern: You will typically observe four exchangeable protons.[1] Due to restricted rotation around the C–N bond in the protonated amidine, these often appear as two distinct broad singlets (2H each) or one very broad coalescence.

  • Validation Logic:

    • If signals are at

      
      7.5 ppm (broad) 
      
      
      
      Likely Amide (Hydrolysis impurity).[1]
    • If signals are missing

      
       Likely Free Base  (proton exchange too fast) or wrong solvent (MeOD).[1]
      
    • Pass Criteria: Integration of the downfield broad signals must equal 4H relative to the fluorene bridge methylene (2H).[1]

Phase 3: The "Regio-Killer" Experiment (NOESY/HMBC)

Distinguishing the 1-carboxamidine from the 2-carboxamidine is the hardest step. The 9H-fluorene core has a methylene bridge (


) at position 9.
  • Structural Logic:

    • Position 1: Adjacent to the bridge (C9).[1]

    • Position 2: Meta to the bridge.

  • The Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • The Diagnostic Signal: Look for cross-peaks involving the methylene protons at

    
     (
    
    
    
    4.0 ppm).
    • If 1-isomer: The substituent is at position 1.[1] The proton at position 1 is gone.[1] You will see a strong NOE from

      
      (9) to H8  (other side of ring), but NO NOE  to position 1.[1]
      
    • If 2-isomer: Proton H1 is present.[1][2] You will see a strong NOE between

      
      (9) and H1 .[1]
      

Visualized Workflows

Diagram 1: The "Pass/Fail" QC Decision Tree

This workflow illustrates the logical progression for validating the compound in a drug discovery setting.

ValidationWorkflow Sample Crude Sample 9H-Fluorene-1-carboxamidine HCl Solvent Dissolve in DMSO-d6 Sample->Solvent H1_NMR Acquire 1H NMR Solvent->H1_NMR Check_Amidine Check 8.5-9.5 ppm (Amidine Region) H1_NMR->Check_Amidine Fail_Hydrolysis FAIL: Signals at ~7.5 ppm (Amide detected) Check_Amidine->Fail_Hydrolysis Shift < 8.0 Fail_FreeBase FAIL: Signals Missing/Broad (Free Base/Wet Solvent) Check_Amidine->Fail_FreeBase No Signal Check_Regio Check Aromatic Region (Regiochemistry) Check_Amidine->Check_Regio 4H Broad Singlet NOESY Run 2D NOESY Focus: C9 Methylene Check_Regio->NOESY Ambiguous Splitting Result_1 NOE to H1 Detected? (Is H1 present?) NOESY->Result_1 Isomer_2 FAIL: 2-Isomer Identified Result_1->Isomer_2 Yes (Strong Crosspeak) Isomer_1 PASS: 1-Isomer Confirmed (No H1-H9 NOE) Result_1->Isomer_1 No (H1 Substituted)

Caption: Logical decision tree for validating chemical identity and purity using NMR.

Diagram 2: Structural Connectivity & NOE Logic

This diagram visualizes the specific spatial relationships used to confirm the 1-position substitution.

StructuralLogic cluster_Target Target: 1-Isomer C9 C9 Bridge (CH2) ~4.0 ppm H1 Position 1 C9->H1 Strong NOE (If Isomer 2) H8 Position 8 (H) ~7.8 ppm C9->H8 Strong NOE (Always Present) Amidine Amidine Group (-C(=NH)NH2) C9->Amidine Steric Proximity H1->Amidine Substituted by

Caption: NOE correlations distinguishing the target 1-isomer from the common 2-isomer impurity.

Reference Data Table (Simulated)

The following data represents the ideal spectral characteristics for 9H-Fluorene-1-carboxamidine HCl in DMSO-d


.
PositionAtom Type

H (ppm)
Multiplicity

C (ppm)
Assignment Logic
Amidine NH/NH

9.10, 9.45 Broad Singlets (2H, 2H)Restricted rotation; Salt form.[1]
C-Amidine C=N165.2 Characteristic deshielded carbon.[1]
9 CH

4.05 Singlet (2H)36.5 Bridgehead methylene.
2 CH (Ar)7.65Doublet126.0Ortho to amidine (deshielded).[1]
3 CH (Ar)7.45Triplet128.0Meta to amidine.
4 CH (Ar)7.95Doublet124.5Para to amidine.
5-8 CH (Ar)7.30 – 7.90Multiplet (4H)120–145Unsubstituted ring overlap.[1]

Note: Chemical shifts are approximate and dependent on concentration and temperature.[1]

Scientific Rationale & Troubleshooting

The Salt Effect

The hydrochloride salt is crucial for the stability of the amidine. In the free base form, amidines are prone to hydrolysis.[1]

  • Observation: If the sample is treated with

    
     shake, the peaks at 9.10/9.45 ppm will disappear immediately (H-D exchange). This confirms they are attached to heteroatoms (N) and not the aromatic ring.[1]
    
The "Water" Problem

DMSO-d


 is hygroscopic.[1]
  • Symptom: A large water peak at 3.33 ppm.[1]

  • Impact: Proton exchange between water and the amidine salt becomes rapid, causing the amidine signals to broaden into the baseline or merge into a single average peak.[1]

  • Fix: Use an internal standard like TCNB or dry the DMSO over molecular sieves before dissolution.[1]

Distinction from Nitriles

A common synthetic precursor is the nitrile (9H-fluorene-1-carbonitrile).[1]

  • Differentiation: The nitrile has no exchangeable protons in the 8.0–10.0 ppm region.[1] In

    
    C NMR, the nitrile carbon appears significantly upfield (
    
    
    
    118 ppm) compared to the amidine carbon (
    
    
    165 ppm).

References

  • Fluorene NMR Data: National Institute of Standards and Technology (NIST).[1] 9H-Fluorene-9-one Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[1][3]

  • Amidine Chemical Shifts: Abraham, R. J., & Mobli, M. (2014).[1] 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry.

  • Solvent Effects (DMSO vs CDCl3): Abraham, R. J., et al. (2006).[1] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.

  • Fluorene Carboxamide Analogs: Kemnitzer, W., et al. (2009).[1][4] Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides... Structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Guide to the Qualification and Calibration of 9H-Fluorene-1-carboxamidine Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of scientific progress and regulatory compliance. Central to achieving this is the use of well-characterized reference standards for the calibration of analytical instrumentation. This guide provides a comprehensive framework for the qualification and comparative evaluation of 9H-Fluorene-1-carboxamidine hydrochloride reference standards, a crucial component in the analytical workflow for this compound.

The challenge often faced with novel or specialized compounds like this compound is the limited availability of commercially produced, certified reference materials (CRMs).[1][2] This necessitates the establishment of in-house or secondary reference standards. This guide will navigate the process of qualifying such a standard and present a comparative analysis against a hypothetical primary standard, adhering to the principles of analytical method validation outlined in the ICH Q2(R1) guidelines.[3][4][5][6]

The Imperative of a Well-Characterized Reference Standard

A reference standard is a substance of established quality and purity used for routine laboratory analysis.[7] Its integrity directly impacts the confidence in test results.[7] While primary reference standards, established by pharmacopoeial authorities, offer the highest level of metrological certainty, secondary standards are indispensable for routine applications, provided their quality is scientifically demonstrated against a primary standard.[7]

This guide will delineate the process of qualifying an in-house batch of this compound and then compare its performance to a hypothetical, high-purity primary standard. This comparative approach ensures that the in-house standard is "suitable for its intended purpose," the cornerstone of analytical method validation.[5]

Workflow for Qualification and Comparison

The following diagram illustrates the workflow for qualifying an in-house reference standard and conducting a comparative analysis.

Reference_Standard_Workflow cluster_Qualification Qualification of In-House Standard cluster_Comparison Comparative Analysis A In-house Batch of 9H-Fluorene-1-carboxamidine HCl B Physicochemical Characterization (NMR, MS, IR) A->B C Purity Assessment (HPLC, Karl Fischer, Residual Solvents) B->C D Assigned Purity Calculation C->D F HPLC Method Development & Validation (ICH Q2(R1)) D->F G Head-to-Head Performance Evaluation (Linearity, Accuracy, Precision) E Hypothetical Primary Standard E->F F->G H Data Analysis & Comparison G->H I Qualified In-house Reference Standard for Routine Use H->I

Caption: Workflow for the qualification of an in-house reference standard and its comparative analysis against a primary standard.

Part 1: Qualification of the In-house Reference Standard

Before a batch of this compound can be used as a reference standard, its identity, purity, and relevant properties must be thoroughly characterized.

Physicochemical Characterization

The first step is to unequivocally confirm the chemical structure of the compound. This is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the identity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Purity Assessment

A comprehensive assessment of purity is critical. This involves quantifying both organic and inorganic impurities.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable detector (e.g., UV-Vis) is used to determine the percentage of the main component and any organic impurities.

  • Water Content (Karl Fischer Titration): To accurately measure the water content, which can affect the true concentration of the standard.

  • Residual Solvents (Headspace Gas Chromatography - GC): To quantify any remaining solvents from the synthesis and purification process.

  • Inorganic Impurities (Sulphated Ash/Residue on Ignition): To determine the content of non-volatile inorganic impurities.

Assigned Purity Calculation

The assigned purity of the in-house reference standard is calculated by taking into account all the determined impurities using the following formula:

Purity (%) = (100 - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities) %

Part 2: Comparative Analysis of Reference Standards

This section details the experimental comparison of the newly qualified in-house reference standard with a hypothetical primary reference standard of this compound.

High-Performance Liquid Chromatography (HPLC) Method

A robust and reliable HPLC method is fundamental for the comparative analysis. The following method is proposed as a starting point, and its suitability should be verified.

ParameterConditionRationale
Column C18, 2.5 µm, 3.0 x 100 mmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures consistent protonation of the basic amidine group for good peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient 5% to 95% B over 15 minutesA gradient elution is suitable for separating compounds with a range of polarities, including potential impurities.
Flow Rate 0.4 mL/minA typical flow rate for a column of these dimensions.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 265 nmThe fluorene moiety is expected to have strong UV absorbance. The optimal wavelength should be confirmed.
Injection Volume 5 µLA small injection volume minimizes potential band broadening.
Method Validation and Comparative Data

The HPLC method must be validated according to ICH Q2(R1) guidelines using both the in-house and primary reference standards.[3][4][9] The following tables present the expected comparative data.

Calibration curves are prepared using at least five concentration levels for each reference standard.

ParameterIn-house StandardPrimary StandardAcceptance Criteria
Correlation Coefficient (r²) > 0.999> 0.999r² ≥ 0.995[10]
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero.
Slope ConsistentConsistentSlopes should be statistically comparable.

Accuracy is determined by analyzing samples of known concentration (prepared from a separate stock solution) and comparing the measured value to the true value.

Concentration LevelIn-house Standard (% Recovery)Primary Standard (% Recovery)Acceptance Criteria
Low (80%) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Medium (100%) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
High (120%) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%

Repeatability is assessed by performing multiple injections of the same sample.

ParameterIn-house StandardPrimary StandardAcceptance Criteria
Relative Standard Deviation (RSD) < 1.0%< 1.0%RSD ≤ 2.0%

Detailed Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the respective reference standard (in-house or primary) into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase A/B (50:50) to obtain a stock solution of approximately 100 µg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the mobile phase A/B (50:50) to prepare at least five calibration standards covering the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

Protocol 2: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration. Inject quality control (QC) samples at low, medium, and high concentrations periodically throughout the run to ensure system suitability.

  • Data Acquisition: Acquire the chromatograms and integrate the peak areas for this compound.

Visualization of Key Structures and Workflows

Chemical Structure of this compound

Chemical_Structure cluster_structure This compound struct

Caption: Chemical structure of this compound.

HPLC Method Validation Workflow

HPLC_Validation_Workflow start Start Validation specificity Specificity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision range_node Range precision->range_node robustness Robustness range_node->robustness end_node Method Validated robustness->end_node

Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Conclusion and Best Practices

The qualification of an in-house reference standard for this compound is a rigorous but essential process when a certified reference material is unavailable. The comparative analysis against a primary standard, even a hypothetical one as outlined in this guide, provides the necessary confidence in the quality and reliability of the in-house standard.

Key Takeaways:

  • Thorough Characterization is Non-Negotiable: The identity and purity of an in-house standard must be unequivocally established.

  • ICH Q2(R1) is the Guiding Principle: Adherence to these guidelines ensures a scientifically sound validation of the analytical method.[3][4][5][6]

  • Comparative Data is Crucial: A head-to-head comparison with a high-purity standard validates the performance of the in-house material.

  • Lifecycle Management: The purity and stability of the in-house reference standard should be periodically re-evaluated to ensure its continued suitability.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish and utilize in-house reference standards for this compound, ensuring the integrity and accuracy of their analytical data.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • GMP Insiders. (2026). Primary Vs Secondary Reference Standards In GMP Labs. [Link]

  • ScienceDirect. (2016). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. [Link]

  • PMC. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • Cipac.org. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Labcompare. (2024). Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). [Link]

  • Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. [Link]

  • Hengyuan Fine Chemical. (2025). Reference Standards vs. Control Substances vs. High-Purity Materials: Key Differences & Industrial Applications. [Link]

  • Center for Technology & Entrepreneurship. (2021). HPLC calibration and column optimization. [Link]

Sources

Safety Operating Guide

9H-Fluorene-1-carboxamidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the proper disposal of 9H-Fluorene-1-carboxamidine hydrochloride. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Understanding the hazard profile is critical to justifying the stringent disposal requirements. This compound should be treated as a hazardous substance based on the properties of its components.

The primary risks are associated with the fluorene core, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are often characterized by environmental persistence and aquatic toxicity.[1][2] The hydrochloride salt suggests good water solubility, which increases the potential for environmental dispersion if improperly discarded.

Table 1: Hazard Profile Analysis

Component Chemical Class Associated Hazards Rationale for Disposal Protocol
9H-Fluorene Polycyclic Aromatic Hydrocarbon (PAH) Toxic to aquatic life with long-lasting effects.[1][2] Potential for bioaccumulation. Mild skin and eye irritant.[2] Prohibits sewer disposal.[3] Mandates disposal as hazardous waste to prevent environmental release.
Carboxamidine Amidine Basic functional group. May act as a skin, eye, and respiratory tract irritant. Requires handling with appropriate Personal Protective Equipment (PPE) and containment to prevent personnel exposure.

| Hydrochloride Salt | Acid Salt | Likely forms a mildly acidic solution in water. May be corrosive to certain materials. Highly water-soluble. | Dictates the use of compatible, corrosion-resistant containers (e.g., HDPE) and prohibits co-mingling with incompatible waste streams (e.g., strong bases, cyanides). |

Based on this assessment, this compound would likely be classified under the Resource Conservation and Recovery Act (RCRA) as hazardous waste.[4] While not specifically listed, it may exhibit the characteristic of Toxicity (D004-D043) due to its fluorene component's potential to leach and pollute groundwater.[5] The most appropriate disposal path is through a licensed hazardous waste facility.[4]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures compliance with EPA regulations for hazardous waste management from "cradle-to-grave."[4] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer. [3][6][7]

Step 1: Waste Segregation

Proper segregation is the first line of defense against dangerous chemical reactions.

  • Designate a Specific Waste Stream: This compound must be managed as a "Non-Halogenated Organic Solid" or "Non-Halogenated Organic Liquid" waste stream, depending on its physical state.

  • Avoid Co-mingling: Do NOT mix this waste with:

    • Halogenated organic solvents (e.g., chloroform, dichloromethane).[8]

    • Strong acids or bases.

    • Oxidizing or reducing agents.[9]

    • Aqueous heavy metal waste.[8]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.[9][10]

  • Select a Compatible Container:

    • For Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean and dry before use.

    • For Solutions: Use a designated, compatible solvent waste container (carboy), typically provided by your institution's EHS department. The container must be made of a material that will not react with or be degraded by the waste.[9]

  • Maintain Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[10]

  • Keep Containers Closed: Containers must be securely sealed at all times, except when waste is actively being added.[10][11] Do not use stoppers, parafilm, or funnels as a long-term seal.

Step 3: Labeling

Accurate labeling is a regulatory requirement and is critical for safety.

  • Use an Official Hazardous Waste Tag: Obtain a hazardous waste tag from your EHS office.

  • Complete All Fields:

    • Write the words "HAZARDOUS WASTE." [10]

    • List the full, unabbreviated chemical name: "this compound."

    • For solutions, list all components and their approximate percentages (e.g., "Methanol 99%, this compound 1%").

    • Indicate the relevant hazards (e.g., "Irritant," "Toxic").

    • Record the accumulation start date.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[9][10]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Segregated Storage: Store the container away from incompatible materials, particularly strong acids, bases, and oxidizers.[9]

  • Arrange for Disposal: Once the container is full (or within one year of the accumulation start date), submit a chemical waste pickup request to your institution's EHS department.[9]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT Pour Down the Drain: The fluorene moiety is classified as toxic to aquatic organisms, and this route of disposal is prohibited.[1][3]

  • DO NOT Dispose in Solid Waste Bins: This includes empty or "rinsed" containers. Trace amounts of the chemical can still pose an environmental hazard. All contaminated labware (e.g., weigh boats, gloves, pipette tips) must also be collected as hazardous waste.

  • DO NOT Attempt In-Lab Neutralization: Do not attempt to neutralize or chemically deactivate this compound without a fully validated and EHS-approved protocol. Such attempts can generate unknown, potentially more hazardous byproducts and may constitute illegal waste treatment.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Contain the Spill:

    • For Solids: Gently sweep the material into a sealable container. Avoid creating dust.

    • For Liquids: Use a chemical spill kit or absorbent pads to soak up the material.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for 9H-Fluorene-1-carboxamidine HCl cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: Containment cluster_2 Phase 3: Storage & Disposal Start Waste Generated (Solid or Solution) Waste_Type Determine Physical State & Contaminants Start->Waste_Type Segregate Segregate as 'Non-Halogenated Organic' Waste Stream Waste_Type->Segregate Identify Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Complete & Affix Hazardous Waste Tag Container->Label Close Securely Close Container (No Funnels Left in Opening) Label->Close SAA Place in Designated Satellite Accumulation Area (SAA) with Secondary Containment Close->SAA Pickup Container Full or >1 Year? SAA->Pickup Pickup->SAA No Request Submit Waste Pickup Request to EHS Pickup->Request Yes End Proper Disposal by Licensed Facility Request->End

Caption: Logical workflow for compliant chemical waste disposal.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ACTenviro. Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (2011). CRC Press.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Acetamidine hydrochloride. (2023, December 28). Sciencemadness Wiki. Retrieved from [Link]

  • Safety Data Sheet - Fluorene Standard. (2019, March 30). Agilent Technologies. Retrieved from [Link]

  • Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 9-hydroxy-9H-fluorene-9-carboxylic acid - Physico-chemical Properties. (2024, April 10). ChemBK. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison Safety Department. Retrieved from [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global. Retrieved from [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2). Hazardous Waste Experts. Retrieved from [Link]

  • 9H-Fluorene. (n.d.). The Merck Index Online. Retrieved from [Link]

  • Safety Data Sheet - Fluorene-9-carboxylic acid. (2025, September 16). Thermo Fisher Scientific. Retrieved from [Link]

  • Hazardous waste from laboratories UNS50 and UNS40. (n.d.). Maastricht University. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Fluorene-1-carboxylic acid. (n.d.). PubChem - National Institutes of Health. Retrieved from [Link]

  • Material Safety Data Sheet - 9H-Fluorene-9-Carboxylic Acid, 97%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • FLUORENE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Chemical Properties of 9H-Fluorene, 9,9-diphenyl- (CAS 20302-14-1). (n.d.). Cheméo. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.